2-propylpentanoate
Description
Positioning within Branched-Chain Carboxylic Acids for Chemical and Biological Inquiry.
2-Propylpentanoate is classified as a branched-chain carboxylic acid, a structural characteristic that is central to its chemical and biological properties. biologists.comontosight.ai Its structure consists of a pentanoic acid backbone with two propyl groups attached to the α-carbon. vulcanchem.com This branching distinguishes it from straight-chain fatty acids and influences its physical and chemical properties, such as its liquid state at room temperature and its utility as a solvent. wikipedia.org
The study of branched-chain carboxylic acids, with this compound as a prominent example, is a significant area of chemical and biological inquiry. researchgate.netcefic-lri.orgnih.gov Researchers have investigated how variations in the alkyl chain length and branching pattern of these acids affect their biological activity. oup.com For example, studies have compared the effects of this compound with other branched-chain acids like 2-ethylhexanoic acid and 2-propylnonanoic acid, revealing that the transcriptional profiles elicited by these compounds are similar when they have two- or three-carbon alkyl substituents at the alpha position. cefic-lri.orgnih.gov This suggests that the specific branching pattern is a key determinant of their biological effects. The investigation of these analogues helps to elucidate structure-activity relationships, which is crucial for the design of new compounds with specific biological activities. oup.com
Contemporary Academic Significance as a Chemical Probe and Modulator of Biological Systems.
In contemporary academic research, this compound is recognized for its role as a chemical probe and a modulator of various biological systems. icr.ac.ukrjpbr.comnih.gov A chemical probe is a small molecule used to study and manipulate a biological process, and this compound's well-defined effects on multiple molecular targets make it a valuable tool in this regard. rjpbr.comrockefeller.edu Its ability to interact with and modulate the function of biological systems is the basis of its therapeutic applications and its use in research to dissect complex cellular pathways. nih.govnih.govals-journal.com
The mechanisms of action of this compound are multifaceted and include the inhibition of histone deacetylases (HDACs), the enhancement of GABAergic neurotransmission, and the inhibition of voltage-dependent sodium channels. Its role as an HDAC inhibitor is of particular interest as it connects the compound to the regulation of gene expression and chromatin remodeling. drugbank.com This has spurred research into its potential applications in areas beyond its traditional use, including in the study of cancer and neurodegenerative diseases. biologists.com Furthermore, the study of this compound and its analogues continues to provide insights into the molecular basis of various physiological and pathological processes, cementing its importance as a versatile tool in academic research. nih.gov For instance, conjugates of 2-propylpentanoic acid with other molecules are being synthesized and evaluated for their potential to act on multiple therapeutic targets simultaneously. acs.org
Research Findings on this compound and its Analogues
| Compound | Key Research Finding | Reference |
| 2-Propylpentanoic acid (Valproic Acid) | Serendipitously discovered to have anticonvulsant properties in 1962. | wikipedia.orgdrugbank.com |
| 2-Propylpentanoic anhydride (B1165640) | Anhydride derivative of VPA; can be synthesized via an acid chloride intermediate. | |
| Ethyl this compound | Ethyl ester derivative of VPA; synthesized through dehalogenation. | vulcanchem.com |
| 2-Ethylhexanoic acid | A branched-chain carboxylic acid that elicits a similar transcriptional profile to VPA. | cefic-lri.orgnih.gov |
| 2-Propylnonanoic acid | A branched-chain carboxylic acid that elicits a similar transcriptional profile to VPA. | cefic-lri.orgnih.gov |
| Propylisopropylacetic acid (PIA) | A constitutional isomer of VPA that acts as an uncompetitive inhibitor of arachidonic acid acylation. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15O2- |
|---|---|
Molecular Weight |
143.2 g/mol |
IUPAC Name |
2-propylpentanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/p-1 |
InChI Key |
NIJJYAXOARWZEE-UHFFFAOYSA-M |
SMILES |
CCCC(CCC)C(=O)[O-] |
Canonical SMILES |
CCCC(CCC)C(=O)[O-] |
Synonyms |
2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of 2 Propylpentanoate
Established Chemical Synthesis Routes for 2-Propylpentanoate
Several well-established chemical synthesis routes for this compound have been developed, primarily utilizing ester-based condensation reactions. These methods provide reliable means to produce the target molecule.
Cyanoacetic Ester-Based Processes
A common and conventional method for synthesizing this compound involves the use of a cyanoacetic ester as the starting material. google.comgoogle.com This process typically involves the dialkylation of the cyanoacetic ester with propyl bromide in the presence of a base like sodium ethoxide. google.comgpatindia.comchemicalbook.in The resulting di-n-propyl cyanoacetate (B8463686) is then subjected to hydrolysis and decarboxylation to yield dipropylacetonitrile. gpatindia.comchemicalbook.in Further hydrolysis of the nitrile furnishes this compound. gpatindia.comchemicalbook.in
The key steps in this synthesis are:
Alkylation: Two equivalents of an alkyl halide, such as propyl bromide, react with the cyanoacetic ester. gpatindia.comchemicalbook.in
Hydrolysis and Decarboxylation: The resulting dialkylated ester undergoes hydrolysis of the ester and cyano groups, followed by decarboxylation to form the final carboxylic acid. chemicalbook.in
Acetoacetic Ester-Based Processes
The acetoacetic ester synthesis offers another versatile route to this compound. This method is analogous to the malonic ester synthesis but results in a ketone if not fully hydrolyzed. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, the process involves the alkylation of an acetoacetic ester, such as ethyl acetoacetic ester, with a propyl halide. google.comwikipedia.org This is typically carried out in the presence of a base. To obtain the desired carboxylic acid, the resulting β-keto ester is subjected to hydrolysis and decarboxylation under acidic or basic conditions. google.comwikipedia.orgyoutube.com
A patent describes a process where ethyl acetoacetate (B1235776) is reacted with propyl bromide in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst. google.com The resulting ethyl-2,2-dipropyl acetoacetate is then hydrolyzed to yield this compound. google.com
Malonic Acid Ester-Based Processes
The malonic ester synthesis is a classical and widely used method for preparing carboxylic acids, including this compound. masterorganicchemistry.comchegg.comlibretexts.org The process begins with the deprotonation of a malonic ester, such as diethyl malonate, using a base like sodium ethoxide to form a stabilized enolate. libretexts.orgorganicchemistrytutor.com This enolate then acts as a nucleophile and is alkylated by reacting with an alkyl halide, in this case, propyl bromide. google.comlibretexts.org This alkylation step can be repeated with a second equivalent of propyl bromide to introduce two propyl groups at the α-carbon. masterorganicchemistry.com
The subsequent steps involve:
Saponification: The dialkylated malonic ester is hydrolyzed, typically with a strong base like sodium hydroxide, to convert the ester groups into carboxylate salts. libretexts.org
Acidification: Acid is added to protonate the carboxylates, forming a dicarboxylic acid. libretexts.org
Decarboxylation: Upon heating, the β-dicarboxylic acid readily loses a molecule of carbon dioxide to yield the final product, this compound. google.comlibretexts.org
A patent discloses a method where diethyl malonate is alkylated with propyl bromide in the presence of sodium methoxide, followed by saponification with potassium hydroxide and subsequent decarboxylation at high temperatures (160-165 °C). google.com
Advancements in Stereoselective Synthesis of this compound and its Enantiomers
While traditional methods produce a racemic mixture of this compound, there is growing interest in the stereoselective synthesis of its enantiomers. Research has explored various strategies to achieve this, including the use of chiral auxiliaries and catalysts.
One approach involves the Horner-Wadsworth-Emmons olefination to create specific stereoisomers of related unsaturated esters, which can then be further modified. google.com Additionally, enzymatic processes, which are inherently stereospecific, are being investigated. For instance, enzymes like cytochrome P450 can exhibit high stereospecificity in their reactions. google.com Another study demonstrated the use of horse liver alcohol dehydrogenase for the stereoselective oxidation of diols, which can be precursors in the synthesis of chiral lactones and subsequently, chiral acids. cdnsciencepub.com
Enzymatic and Biocatalytic Approaches to this compound Synthesis
Enzymatic and biocatalytic methods are emerging as powerful tools for the synthesis of this compound and its derivatives, offering high selectivity and milder reaction conditions.
A study demonstrated the formation of valproyl-AMP, a metabolite of this compound, in rat liver mitochondria. nih.gov This process is catalyzed by a medium-chain acyl-CoA synthetase, highlighting the potential of using isolated enzymes for specific activation steps. nih.gov
Furthermore, enzymes like cyclodextrin (B1172386) glucanotransferase have been used for the specific glycosylation of this compound derivatives, indicating the feasibility of enzymatic modifications to the core structure. researchgate.net These biocatalytic approaches can lead to novel derivatives with potentially enhanced properties.
Functional Derivatization for Enhanced Research Utility
Functional derivatization of this compound is a key strategy to modulate its properties and expand its utility in research. This involves modifying the carboxylic acid group or the alkyl chains to create new analogs.
Derivatization is often employed to improve analytical detection. For instance, this compound can be derivatized with reagents like 4-bromophenacyl bromide or 2-naphtacyl bromide to allow for sensitive detection using techniques like thin-layer chromatography (TLC). nih.gov Another method involves microwave-assisted derivatization to form a hydrazone, which enhances its analysis by HPLC-UV. researchgate.net
Moreover, derivatization is used to create novel compounds with potentially enhanced biological activity. For example, new ferrocenyl-based ester derivatives of this compound have been synthesized, which introduces an electrochemically active and chromogenic group. researchgate.net Other studies have focused on creating derivatives with modifications to the side chains, such as the introduction of double or triple bonds, to investigate their structure-activity relationships. nih.gov
Esterification for Prodrug Development and Analytical Enhancement
Esterification of the carboxylic acid group of this compound is a primary strategy for creating prodrugs and for facilitating its analysis. This reaction involves coupling the 2-propylpentanoic acid with an alcohol, which can be a simple alkyl alcohol or a more complex molecule such as an amino acid derivative. google.comdocbrown.info
Prodrug Development: The conversion of this compound into ester prodrugs is explored to improve properties such as bioavailability, reduce gastrointestinal irritation associated with the free carboxylic acid, and potentially alter its distribution within the body. google.comresearchgate.net A common approach involves forming ester linkages with amino acids. For instance, L-serine, L-threonine, and L-hydroxyproline have been used to create ester prodrugs of 2-propylpentanoic acid. google.com The synthesis generally involves reacting 2-propylpentanoic acid with a protected amino acid (e.g., N-benzyloxy or benzyl (B1604629) ester protected) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). google.com These ester prodrugs are designed to be stable until they are hydrolyzed in vivo by metabolic enzymes, releasing the active this compound.
Analytical Enhancement: For analytical purposes, particularly in gas chromatography (GC), the volatility of this compound needs to be increased. This is achieved by converting it into a more volatile ester derivative. A widely used method involves the esterification of this compound with methanol (B129727) in the presence of an acid catalyst, such as 1.25 M hydrochloric acid (HCl) in methanol, to form methyl this compound. oup.com This derivatization allows for sharp, symmetrical chromatographic peaks and sensitive detection using techniques like flame ionization detection (FID) or mass spectrometry (MS). oup.comresearchgate.net Other derivatizing agents include pentafluorobenzyl (PFB) bromide, which creates PFB esters suitable for sensitive detection by electron-capture negative ion chemical ionization (NCI) mass spectrometry. researchgate.net
| Derivative Name | Alcohol Moiety | Purpose | Synthesis Method |
| Methyl this compound | Methanol | Analytical Enhancement (GC) | Acid-catalyzed esterification with methanol and HCl oup.com |
| Ethyl this compound | Ethanol | Synthesis Intermediate | Acid-catalyzed esterification or reaction with ethyl chloroformate |
| Isopropyl this compound | Isopropyl alcohol | Synthesis Intermediate | Esterification of 2-propylpentanoic acid with isopropyl alcohol vulcanchem.com |
| Amino Acid Esters (e.g., L-Serine ester) | Hydroxy Amino Acids | Prodrug Development | Coupling with protected amino acids using EDC/DMAP google.com |
| Pentafluorobenzyl (PFB) this compound | Pentafluorobenzyl alcohol | Analytical Enhancement (GC-MS) | Reaction with PFB-bromide researchgate.net |
Formation of Hydroxyl- and Oxo-Derivatives for Mechanistic Studies
The metabolism of this compound involves oxidation at various positions along its carbon chains, leading to the formation of numerous hydroxyl- and oxo-derivatives. taylorandfrancis.com The synthesis and study of these metabolites are crucial for understanding the compound's metabolic pathways and for investigating the mechanisms underlying its biological activity and potential toxicity. researchgate.nettaylorandfrancis.com
These derivatives are primarily formed in vivo through cytochrome P-450 (P450) mediated hydroxylation and subsequent dehydrogenation or through the β-oxidation pathway. taylorandfrancis.compsu.edu The principal metabolites studied include those hydroxylated at the 3, 4, and 5 positions, as well as the corresponding keto (oxo) derivatives. researchgate.net
Key derivatives include:
3-hydroxy-2-propylpentanoic acid (3-OH-VPA): A product of the β-oxidation pathway. taylorandfrancis.com
4-hydroxy-2-propylpentanoic acid (4-OH-VPA): Formed via microsomal oxidation.
5-hydroxy-2-propylpentanoic acid (5-OH-VPA): Also a product of microsomal oxidation.
3-oxo-2-propylpentanoic acid (3-keto-VPA): A key intermediate in the β-oxidation of this compound. taylorandfrancis.com
4-oxo-2-propylpentanoic acid (4-keto-VPA): A known metabolite identified in human samples. nih.gov
The chemical synthesis of these compounds can be challenging. For example, 2-hydroxy-2-propylpentanoic acid can be prepared by the saponification of di-n-propyl ketone cyanohydrin using concentrated hydrochloric acid. google.com This hydroxy acid can then be dehydrated at high temperatures (230-240 °C) in the presence of a tertiary amine to yield unsaturated derivatives like E-2-propyl-2-pentenoic acid. google.com The synthesis of specific hydroxylated metabolites often requires multi-step procedures involving selective protection and oxidation reactions. These synthetic standards are indispensable for their accurate identification and quantification in biological samples. researchgate.net
| Derivative Name | Chemical Formula | Functional Group Added | Metabolic Pathway |
| 3-hydroxy-2-propylpentanoic acid | C₈H₁₆O₃ | 3-hydroxyl | β-oxidation taylorandfrancis.com |
| 4-hydroxy-2-propylpentanoic acid | C₈H₁₆O₃ | 4-hydroxyl | Cytochrome P450 oxidation researchgate.net |
| 5-hydroxy-2-propylpentanoic acid | C₈H₁₆O₃ | 5-hydroxyl | Cytochrome P450 oxidation researchgate.net |
| 3-oxo-2-propylpentanoic acid | C₈H₁₄O₃ | 3-oxo (keto) | β-oxidation taylorandfrancis.com |
| 4-oxo-2-propylpentanoic acid | C₈H₁₄O₃ | 4-oxo (keto) | Cytochrome P450 oxidation nih.gov |
Exploration of Novel Ferrocene-Based Derivatizations for Optical and Electrochemical Properties
Ferrocene (B1249389), an organometallic compound with a sandwich structure, is incorporated into other molecules to bestow unique redox activity, stability, and lipophilicity. researchgate.netmdpi.com Derivatizing this compound with ferrocene-containing moieties is a modern strategy aimed at creating novel compounds with interesting optical and electrochemical characteristics. researchgate.net
A key synthetic approach involves the esterification of this compound with a ferrocene derivative that contains a reactive group. For example, new ferrocenyl-based ester derivatives of 2-propylpentanoic acid have been synthesized by reacting it with haloalkylferrocene derivatives. researchgate.net A specific reported synthesis is that of 2-oxo-2-ferrocenylethyl this compound (VPACOFc) . This reaction is carried out by treating 2-propylpentanoic acid with a haloalkylferrocene in the presence of a base like potassium carbonate (K₂CO₃) and a phase-transfer catalyst such as 18-crown-6 (B118740) ether. researchgate.net
The resulting ferrocene-containing esters are then subjected to analysis to determine their properties. Techniques like UV-Vis spectroscopy are used to evaluate their optical properties, while cyclic voltammetry (CV) is employed to investigate their electrochemical behavior. researchgate.net Studies on these derivatives have indicated that the redox processes are often diffusion-limited. researchgate.net The goal of such research is to explore potential applications in areas like biosensing, electrochemistry, and the development of new therapeutic agents where the redox properties of ferrocene could play a key role. nih.gov
| Derivative Name | Ferrocene Moiety | Synthetic Strategy | Investigated Properties |
| 2-oxo-2-ferrocenylethyl this compound | Ferrocenylethyl | Esterification with haloalkylferrocene derivative researchgate.net | Optical (UV-Vis), Electrochemical (CV) researchgate.net |
| Ferrocenylmethyl this compound | Ferrocenylmethyl | Esterification with ferrocenylmethyl halide | Electrochemical, Antimicrobial researchgate.net |
Advanced Analytical and Spectroscopic Characterization of 2 Propylpentanoate and Its Metabolites
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatography is a cornerstone for the analysis of 2-propylpentanoate and its metabolites, providing the high-resolution separation required for accurate quantification. libretexts.org Gas and liquid chromatography, often coupled with mass spectrometry, are the most prevalently used techniques. researchgate.net
Gas Chromatography (GC) and Coupled Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its volatility, gas chromatography (GC) is a frequently utilized method for the analysis of this compound. researchgate.netscispace.com To improve peak shape and prevent tailing, derivatization is often employed. scispace.com GC methods can be both rapid and reproducible for the determination of this compound in plasma. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) offers enhanced sensitivity and selectivity, making it a powerful tool for the simultaneous determination of this compound and its metabolites. researchgate.net This technique allows for the identification and quantification of multiple analytes in a single chromatographic run. researchgate.netnih.gov Derivatization with reagents like N-(tert.-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) or the formation of methyl esters can be used to improve the chromatographic properties and detection limits of the analytes. researchgate.netnih.gov GC-MS methods have been developed to quantify a wide array of metabolites, including hydroxylated and unsaturated derivatives, in both serum and urine. nih.govnih.govnih.gov Selected ion monitoring (SIM) is often used in GC-MS to enhance sensitivity and specificity for target analytes. researchgate.netnih.govnih.govnih.gov
Table 1: Examples of GC and GC-MS Methods for this compound Analysis
| Technique | Analyte(s) | Matrix | Derivatization | Key Findings |
|---|---|---|---|---|
| GC | This compound | Human Serum | Not always required | A rapid method with a retention time of 1.83 min for VPA. scispace.com |
| GC-MS | This compound and 7 metabolites | Serum | tert.-butyldimethylsilyl (tBDMS) derivatives | Detection limits in the low ng/mL range for most analytes. researchgate.net |
| GC-MS | This compound and 16 metabolites | Serum or Urine | tert.-butyldimethylsilyl (tBDMS) derivatives | All metabolites measured in a single 29.5-minute run. researchgate.net |
| GC-MS | This compound and 5 mono-unsaturated metabolites | Serum | Methyl esters | Capable of separating stereoisomers of 2-n-propyl-2-pentenoic acid and 2-n-propyl-3-pentenoic acid. nih.gov |
| GC-MS | This compound and 14 metabolites | Serum and Urine | Trimethylsilylated derivatives | Method demonstrated high recovery and reproducibility. nih.gov |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the determination of this compound. researchgate.netmdpi.com Reversed-phase HPLC with UV detection is a common approach, often utilizing C18 columns. mfd.org.mkbepls.com The mobile phase composition, typically a mixture of a buffer and an organic solvent like acetonitrile, is optimized to achieve good separation. mfd.org.mkukaazpublications.com HPLC methods can be simple, reliable, and specific for the analysis of this compound in plasma. mfd.org.mk
Ultra-performance liquid chromatography (UPLC) offers significant advantages over traditional HPLC, including increased speed, sensitivity, and resolution. chromatographytoday.com This is achieved by using columns with sub-2-µm particles, which requires instrumentation capable of handling higher backpressures. chromatographytoday.com UPLC methods allow for much shorter analysis times while maintaining or even improving separation efficiency. lcms.cz The transfer of methods from HPLC to UPLC can lead to significant reductions in solvent consumption and analysis time. lcms.cz UPLC has been successfully applied to the analysis of this compound and its impurities, sometimes employing ion-pair reagents to enhance the resolution of structurally similar compounds. researchgate.net
Table 2: Comparison of HPLC and UPLC for this compound Analysis
| Parameter | HPLC | UPLC |
|---|---|---|
| Particle Size | Typically 3-5 µm | Sub-2 µm chromatographytoday.com |
| Column Dimensions | Longer length, wider bore | Shorter length, narrower bore chromatographytoday.com |
| Analysis Time | Longer | Shorter lcms.cz |
| Solvent Consumption | Higher | Lower lcms.cz |
| System Pressure | Lower | Higher chromatographytoday.com |
| Sensitivity & Resolution | Good | Enhanced chromatographytoday.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the comprehensive profiling of this compound and its metabolites. bohrium.com This technique combines the high separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. bohrium.com LC-MS/MS methods have been developed for the simultaneous quantification of this compound and a number of its key metabolites, including hydroxylated and unsaturated forms, in human plasma. bohrium.comcapes.gov.brbohrium.com
These methods often employ solid-phase extraction for sample clean-up and can achieve low limits of quantification. capes.gov.br The use of isotope-labeled internal standards, such as VPA-d6, helps to ensure accuracy and precision. bohrium.com LC-MS/MS is particularly valuable for studying the metabolic pathways of this compound and for identifying potential biomarkers of toxicity. bohrium.comnih.gov The technique allows for the successful separation of isomeric metabolites, which is crucial for understanding the complex biotransformation of the parent compound. bohrium.com
Electrophoretic Methodologies for Compound Resolution
Electrophoretic techniques offer an alternative to chromatographic methods for the separation of this compound. researchgate.net These methods are known for their high separation efficiency, short analysis times, and low consumption of samples and reagents. researchgate.net
Capillary Electrophoresis (CE) with Indirect UV Detection
Capillary electrophoresis (CE), specifically capillary zone electrophoresis (CZE), has been successfully employed for the determination of this compound in human plasma. researchgate.netepa.gov Due to the low UV absorbance of this compound, indirect UV detection is often utilized. researchgate.nettue.nl This involves adding a UV-absorbing compound to the background electrolyte, and the analyte is detected as a decrease in absorbance. researchgate.net
The separation in CE is based on the differential migration of ions in an electric field. researchgate.net Method optimization involves adjusting parameters such as the buffer pH, ionic strength, and the concentration of electroosmotic flow (EOF) modifiers. researchgate.net CE methods have been shown to be rapid and sensitive for the analysis of this compound. researchgate.netepa.gov Another detection method that has been used with CE is contactless conductivity detection, which offers versatility and is applicable to all ionic species. researchgate.netnih.gov
Micellar Electrokinetic Capillary Chromatography (MEKC)
Micellar electrokinetic capillary chromatography (MEKC) is a mode of capillary electrophoresis that allows for the separation of both charged and neutral compounds. capes.gov.brnih.gov This is achieved by adding a surfactant, such as sodium dodecyl sulphate (SDS), to the buffer solution at a concentration above its critical micelle concentration. capes.gov.brnih.gov The resulting micelles act as a pseudo-stationary phase, and separation is based on the partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov
MEKC has been used for the simultaneous determination of this compound along with other antiepileptic drugs in human plasma. capes.gov.brnih.gov The specificity of the method can be enhanced by using multiwavelength detection. capes.gov.br
Spectroscopic Approaches for Structural Elucidation of Derivatives
Spectroscopic methods are indispensable for determining the precise molecular structure of this compound and its various metabolites. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive data for structural confirmation. In deuterated chloroform (B151607) (CDCl₃), a common solvent for nonpolar compounds like propyl pentanoate, the proton and carbon environments can be precisely mapped. wisc.edu
The ¹H NMR spectrum reveals signals corresponding to each unique proton environment, with chemical shifts indicating the electronic environment and signal splitting patterns revealing adjacent protons. The ¹³C NMR spectrum complements this by showing a distinct signal for each unique carbon atom in the molecule. Detailed spectral assignments are crucial for identifying the core structure and any modifications that occur during metabolism.
Interactive Data Table: ¹H NMR Spectral Data for 2-Propylpentanoic Acid
Data obtained from the Spectral Database for Organic Compounds (SDBS). This table represents typical values and may vary slightly based on experimental conditions.
| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity |
| -CH₃ (Terminal methyl) | 0.91 | Triplet |
| -CH₂- (Methylene) | 1.28 - 1.43 | Multiplet |
| -CH₂- (Methylene) | 1.55 - 1.68 | Multiplet |
| -CH- (Methine) | 2.38 | Multiplet |
| -COOH (Carboxylic acid) | 11.7 | Singlet (broad) |
Interactive Data Table: ¹³C NMR Spectral Data for 2-Propylpentanoic Acid
Data obtained from the Spectral Database for Organic Compounds (SDBS). This table represents typical values and may vary slightly based on experimental conditions.
| Assigned Carbon | Chemical Shift (δ) ppm |
| -CH₃ (Terminal methyl) | 13.9 |
| -CH₂- (Methylene) | 20.5 |
| -CH₂- (Methylene) | 34.5 |
| -CH- (Methine) | 45.3 |
| -C=O (Carbonyl) | 184.2 |
High-Resolution Mass Spectrometry for Metabolite Characterization
High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying metabolites, as it provides highly accurate mass measurements. This precision allows for the determination of the elemental composition of a metabolite, enabling the confident identification of biotransformations such as hydroxylation, desaturation, or conjugation.
When coupled with techniques like gas chromatography (GC) or liquid chromatography (LC), HRMS can separate complex mixtures of metabolites from biological samples and provide their exact masses. Further structural information is obtained through tandem mass spectrometry (MS/MS), where metabolites are fragmented and the resulting patterns are analyzed to pinpoint the site of metabolic modification. aist.go.jp For example, a mass increase of 15.9949 Da relative to the parent compound would indicate a hydroxylation.
Common metabolites of this compound include various hydroxylated, unsaturated (e.g., 4-ene-VPA), and glucuronidated species.
Interactive Data Table: Common Biotransformations of this compound Detected by HRMS
| Biotransformation | Mass Change (Da) | Resulting Metabolite Class |
| Hydroxylation | +15.9949 | Hydroxy-2-propylpentanoate |
| Desaturation | -2.0157 | Unsaturated this compound |
| Carboxylation | +43.9898 | Dicarboxylic acid (e.g., propylglutaric acid) |
| Glucuronidation | +176.0321 | This compound-glucuronide |
Sample Preparation Techniques for Complex Biological Research Samples
Effective sample preparation is crucial for the accurate analysis of this compound and its metabolites from complex biological matrices like plasma, urine, or tissue. The goal is to isolate and concentrate the analytes of interest while removing interfering substances such as proteins and salts. gsu.edu
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, which is a carboxylic acid, the pH of the aqueous sample is a critical parameter. The sample is typically acidified to a pH well below the pKa of the carboxylic acid group (e.g., pH 1-2). youtube.com This ensures the analyte is in its protonated, neutral form, which is more soluble in organic solvents and can be efficiently extracted from the aqueous biological matrix.
Various organic solvents can be employed, with the choice depending on the specific application and subsequent analytical method. Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent (like acetone (B3395972) or methanol) to create a cloudy solution, maximizing the surface area for rapid analyte transfer. youtube.com
Interactive Data Table: Common LLE Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Sample pH | 1.0 - 5.0 | To ensure the carboxylic acid is in its neutral, extractable form. |
| Extraction Solvent | Chloroform, Ethyl Acetate, Hexane | Solvents in which the neutral form of the analyte is highly soluble. wisc.edu |
| Disperser Solvent (for DLLME) | Acetone, Methanol (B129727) | Miscible with both aqueous and organic phases to facilitate dispersion. |
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and often automated sample preparation technique. It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to a sample, or the headspace above it, and analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a chromatograph for thermal desorption and analysis.
The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For this compound, headspace SPME is often employed. Research has shown the effectiveness of various coatings, including 100µm polydimethylsiloxane (B3030410) (PDMS) and Carbowax/templated resin (CW/TPR). In some applications, custom-made fibers, such as those using a polypropylene (B1209903) hollow-fiber membrane, have been developed for targeted analysis from serum samples. SPME offers advantages of miniaturization, reduced solvent consumption, and integration of extraction and preconcentration into a single step.
Interactive Data Table: SPME Fiber Coatings Used for this compound Extraction
| Fiber Coating | Abbreviation | Extraction Mode |
| Polydimethylsiloxane | PDMS | Headspace |
| Carbowax/Templated Resin | CW/TPR | Direct Immersion (with membrane) |
| Polypropylene Hollow-Fiber | - | Headspace |
Pre-column and On-column Derivatization Strategies for Analytical Enhancement
The quantitative analysis of this compound (valproic acid, VPA) and its metabolites presents significant analytical challenges. Due to its chemical structure as a short-chain branched fatty acid, this compound lacks a native chromophore or fluorophore, rendering its detection by common ultraviolet (UV) or fluorescence-based high-performance liquid chromatography (HPLC) methods difficult and insensitive. researcher.liferesearchgate.net Furthermore, its polarity can lead to poor retention on standard reversed-phase chromatographic columns, while for gas chromatography (GC), its low volatility and thermal instability necessitate modification prior to analysis. nih.govlibretexts.orgslideshare.net To overcome these limitations, derivatization strategies are widely employed. These methods chemically modify the carboxyl functional group of this compound and its acidic metabolites to introduce a moiety that enhances chromatographic behavior and detector response. libretexts.org Derivatization can be performed before the chromatographic separation (pre-column) or, less commonly for this analyte, as the sample is introduced to the column (on-column).
Pre-column Derivatization for Liquid Chromatography (LC)
Pre-column derivatization is a robust and flexible approach used to improve the analytical characteristics of this compound for LC-based analysis, particularly when coupled with mass spectrometry (LC-MS) or optical detectors. academicjournals.org The primary goals are to increase the hydrophobicity of the analyte for better reversed-phase retention and to attach a tag that is readily detectable. thermoscientific.fr This can be a UV-absorbing chromophore, a fluorescent tag (fluorophore), or a group that improves ionization efficiency for mass spectrometry. thermoscientific.frresearchgate.net
Research has focused on several classes of reagents that react with the carboxylic acid group of this compound.
Hydrazine-Based Reagents: Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) are effective for derivatizing short-chain fatty acids. diva-portal.orgshimadzu.com.au The reaction, often facilitated by a condensing agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), converts the carboxylic acid into a 3-nitrophenylhydrazone. diva-portal.org This derivative significantly enhances chromatographic retention and allows for highly sensitive detection in negative-ion mode mass spectrometry. diva-portal.orgshimadzu.com.au The 3-NPH derivatization method is noted for its stability and its suitability for the simultaneous analysis of multiple short-chain fatty acids and related organic acids. shimadzu.com.au
Amine-Based Reagents: 2-Picolylamine (2-PA) has been successfully used to derivatize this compound for sensitive detection by LC-MS/MS in selected reaction monitoring (SRM) mode. researchgate.net A key advantage of 2-PA derivatization is its demonstrated ability to achieve chromatographic separation of various C2-C5 short-chain fatty acid isomers. nih.gov In comparative studies, while O-benzylhydroxylamine (O-BHA) derivatization also improved sensitivity and retention, 2-PA provided superior separation for isomers. nih.gov
UV and Fluorescent Labeling Reagents: For HPLC analysis with UV or fluorescence detection, reagents that introduce a strongly absorbing or emitting moiety are required. 2,4'-Dibromoacetophenone has been used as a pre-column derivatization agent for the analysis of this compound by HPLC-UV. researcher.liferesearchgate.net For fluorescence detection, which offers higher sensitivity, reagents like 4-bromomethyl-6,7-dimethoxycoumarin (B14644) (BrMMC) have been employed to create highly fluorescent derivatives. researchgate.net Another common reagent, 9-fluorenylmethyl chloroformate (FMOC-Cl), is also suitable for derivatizing acidic groups to enhance detection. researchgate.net
The following table summarizes key pre-column derivatization reagents used for the LC analysis of this compound and related compounds.
Table 1: Pre-column Derivatization Reagents for LC Analysis of this compound
| Reagent | Activating Agent (if any) | Detection Method | Key Findings and Enhancements | Citations |
| 3-Nitrophenylhydrazine (3-NPH) | EDC, Pyridine | LC-MS/MS (Negative Ion) | Forms stable 3-nitrophenylhydrazone derivatives; improves retention and allows for simultaneous analysis of multiple SCFAs. | diva-portal.orgshimadzu.com.aunih.gov |
| 2-Picolylamine (2-PA) | Not specified | LC-MS/MS (SRM) | Enables sensitive detection and successfully separates C2-C5 SCFA isomers. | researchgate.netnih.gov |
| O-benzylhydroxylamine (O-BHA) | Not specified | LC-MS/MS | Provides high sensitivity and good retention, but with less effective isomer separation compared to 2-PA. | nih.gov |
| 4-bromomethyl-6,7-dimethoxycoumarin (BrMMC) | Not specified | HPLC-Fluorescence | Creates a highly fluorescent derivative, enabling sensitive detection for analytes lacking a native fluorophore. | researchgate.net |
| 2,4'-Dibromoacetophenone | Not specified | HPLC-UV | Introduces a chromophore for UV detection; used for VPA and its metabolite 4-ene VPA. | researcher.liferesearchgate.net |
| 4-dimethylaminobenzylamine dihydrochloride | Not specified | HPLC-MS/MS | Used for quantitative determination of VPA and 4-ene VPA in human plasma. | researchgate.net |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Not specified | HPLC-UV | A versatile reagent that reacts with acidic groups to improve detectability. | thermoscientific.frresearchgate.net |
Pre-column Derivatization for Gas Chromatography (GC)
For GC analysis, derivatization is essential to increase the volatility and thermal stability of this compound and its metabolites. libretexts.orgslideshare.net The polar carboxylic acid group must be converted into a less polar, more volatile functional group to ensure efficient elution from the GC column without thermal degradation. The most common strategies are silylation and alkylation.
Silylation: This is one of the most widely used derivatization methods for GC. libretexts.org In this reaction, an active hydrogen in the carboxylic acid group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org The resulting TMS esters are significantly more volatile and thermally stable than the parent acid, making them ideal for GC analysis. nih.govlibretexts.org
Alkylation: This method involves converting the carboxylic acid into an ester by adding an alkyl group. For example, using a reagent like iodobutane in the presence of a base converts this compound into its butyl ester. ufrgs.br Another approach involves using methyl chloroformate (MCF) for simultaneous derivatization and extraction prior to GC-MS/MS analysis. ufrgs.br These alkyl esters exhibit the increased volatility required for GC.
The table below outlines common derivatization approaches for the GC analysis of this compound.
Table 2: Pre-column Derivatization Strategies for GC Analysis of this compound
| Derivatization Method | Reagent Example | Purpose | Citations |
| Silylation | Trimethylsilane (TMS) reagents | Replaces the active hydrogen of the carboxyl group with a silyl group to increase volatility and thermal stability. | nih.govlibretexts.org |
| Alkylation (Esterification) | Iodobutane, Methyl Chloroformate (MCF) | Converts the carboxylic acid to a more volatile ester, facilitating efficient GC separation and detection. | ufrgs.br |
On-column Derivatization
On-column derivatization, where the chemical reaction occurs within the chromatograph, typically in the injection port for GC or at the head of the column for LC, is a less frequently reported strategy for this compound compared to pre-column methods. libretexts.org While this technique can simplify sample preparation and automation, pre-column derivatization is often preferred because it allows for a wider range of reaction conditions (e.g., heating, longer reaction times) and enables the removal of excess derivatizing reagent before injection, which can prevent interference with the analysis. libretexts.orgacademicjournals.org For GC, on-column derivatization might involve co-injecting the sample with a reagent that rapidly forms a volatile derivative at the high temperature of the injection port. However, for routine and validated analysis of this compound, pre-column strategies remain the dominant approach due to their robustness and versatility.
Molecular and Biochemical Mechanisms of Action of 2 Propylpentanoate
Enzyme Inhibition Profiles
2-Propylpentanoic acid, also known as valproic acid (VPA), demonstrates a broad range of effects by inhibiting several key enzymes. researchgate.netresearchgate.net This inhibitory action is central to its molecular and biochemical mechanisms. Notably, it acts as a histone deacetylase (HDAC) inhibitor and also modulates enzymes involved in the metabolism of gamma-aminobutyric acid (GABA). nih.govbio-gems.comnih.gov
Histone Deacetylase (HDAC) Inhibition and its Epigenetic Consequences
A significant mechanism of action for 2-propylpentanoate is its role as a direct inhibitor of histone deacetylases (HDACs). nih.govbio-gems.com This inhibition leads to significant epigenetic modifications that alter gene expression. nih.govingentaconnect.com this compound is classified as a broad-spectrum HDAC inhibitor, affecting both class I (HDAC1, HDAC2, HDAC3, HDAC8) and class IIa (HDAC4, HDAC5, HDAC7, HDAC9, and HDAC10) enzymes. researchgate.netnih.gov However, it does not appear to inhibit HDAC6 or HDAC10. aacrjournals.org The inhibitory action is thought to occur through the binding of its carboxylic acid group to the zinc ion within the active site of the HDAC enzyme. researchgate.net
Table 1: HDAC Inhibition Profile of this compound
| HDAC Class | Specific HDACs Inhibited | Reference |
|---|---|---|
| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | researchgate.netnih.gov |
The acetylation and deacetylation of histone proteins are critical for regulating chromatin structure and gene transcription. nih.gov Histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histone tails, which neutralizes their positive charge and reduces their affinity for the negatively charged DNA. researchgate.net This process generally leads to a more relaxed, open chromatin structure that is more accessible to transcription factors. aacrjournals.org
Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin state and transcriptional repression. aacrjournals.org By inhibiting HDACs, this compound shifts the balance towards a state of hyperacetylation. nih.gov This increased acetylation of histones, particularly H3 and H4, has been observed in various cell types, including hematopoietic cell lines and brain tissue. aacrjournals.orgresearchgate.net For instance, studies have shown that this compound treatment leads to increased acetylation of histone H3 and H4 in U937 and K562 cells. aacrjournals.org Another study demonstrated a significant increase in histone H3 acetylation in the brain following systemic administration of the compound. researchgate.net This effect on histone acetylation is dose-dependent and can persist for an extended period. aacrjournals.org
The inhibition of HDACs by this compound and the subsequent increase in histone acetylation have profound effects on gene expression. nih.gov The resulting "open" chromatin structure facilitates the binding of transcription factors to DNA, generally leading to the activation or "derepression" of gene transcription. researchgate.netaacrjournals.org However, the regulation of gene expression by HDAC inhibitors is complex, and recent studies indicate that the mechanism is more diverse than simply increasing gene expression. nih.gov While it often leads to higher gene expression, in some cases, it can also be associated with gene downregulation. nih.gov
This modulation of gene expression is a key aspect of chromatin remodeling, the dynamic process of altering chromatin structure to control access to DNA. jkns.or.krepicypher.com By influencing histone acetylation, this compound plays a role in this remodeling process, thereby regulating the expression of a subset of genes, estimated to be around 2-5% of the genome. nih.govoup.com This targeted gene regulation can influence a variety of cellular processes, including cell growth, differentiation, and apoptosis. nih.govresearchgate.net For example, the induction of the p21 gene, a cell cycle inhibitor, has been linked to the hyperacetylation of histones at its promoter region following treatment with this compound. aacrjournals.org
Modulation of Gamma-Aminobutyric Acid (GABA) Metabolism Enzymes
This compound is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. researchgate.netresearchgate.net This is achieved through the inhibition of key enzymes responsible for GABA catabolism. aksci.comnih.gov
One of the primary mechanisms by which this compound increases GABA concentrations is through the inhibition of GABA transaminase (GABA-T). aksci.comcancer.gov GABA-T is a crucial enzyme in the degradation pathway of GABA. nih.gov By inhibiting this enzyme, this compound effectively reduces the breakdown of GABA, leading to its accumulation in the brain. researchgate.netnih.gov
In addition to GABA-T, this compound also inhibits succinic semi-aldehyde dehydrogenase (SSADH). researchgate.netnih.gov SSADH is another key enzyme in the GABA metabolic pathway, responsible for converting succinic semialdehyde to succinic acid. anestesiarianimazione.com Inhibition of SSADH further contributes to the elevation of GABA levels in the brain. researchgate.net It's important to note that while this compound inhibits SSADH, it is contraindicated in individuals with a pre-existing deficiency of this enzyme. anestesiarianimazione.com
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Valproic Acid | |
| Gamma-Aminobutyric Acid | |
| Acetyl-CoA | |
| Succinic Semialdehyde | |
| Succinic Acid |
Enhancement of Glutamic Acid Decarboxylase (GAD) Activity
The enhancement of GAD activity by this compound leads to increased GABA levels in the brain. nih.govresearchgate.net This is believed to be a significant factor in its therapeutic effects in conditions characterized by neuronal hyperexcitability. symbiosisonlinepublishing.com The stimulation of GAD is one of several ways this compound modulates the GABAergic system, complementing its inhibitory effects on GABA-degrading enzymes. nih.govsymbiosisonlinepublishing.com
Research Findings on GAD Activity:
| Study Focus | Key Finding | Reference |
| GABA Synthesis | This compound stimulates GABA synthesis by increasing the expression and activity of GAD. | nih.gov |
| Neuronal GABA Concentrations | The compound increases regional neuronal concentrations of GABA through the stimulation of glutamic acid decarboxylase. | symbiosisonlinepublishing.com |
| GABAergic Transmission | Enhanced GAD activity contributes to the overall strengthening of GABAergic inhibitory activity. | researchgate.netsymbiosisonlinepublishing.com |
| Mechanism of Action | The increase in GABA synthesis via GAD is a recognized component of this compound's multifaceted mechanism. | researchgate.netnih.gov |
Interaction with Acylpeptide Hydrolase (APEH)
This compound metabolism involves the formation of a glucuronide conjugate, valproyl-glucuronide (VPA-G). researchgate.netelsevier.es Acylpeptide hydrolase (APEH) is a key enzyme that catalyzes the hydrolysis of VPA-G back to the active form, this compound. researchgate.nettandfonline.comnih.gov This deconjugation reaction is a part of the enterohepatic circulation of the drug. researchgate.net
The interaction between this compound and APEH is particularly significant in the context of drug-drug interactions. Certain drugs, such as carbapenem (B1253116) antibiotics, can inhibit APEH. researchgate.netelsevier.es This inhibition prevents the hydrolysis of VPA-G back to this compound, leading to increased urinary excretion of the inactive VPA-G and a subsequent decrease in the plasma levels of the active drug. researchgate.nettandfonline.comnih.gov This mechanism has been identified as a key factor in the drug-drug interaction between this compound and carbapenems. nih.govamegroups.org
Research Findings on APEH Interaction:
| Aspect of Interaction | Finding | Reference |
| Enzyme Function | APEH hydrolyzes VPA-G to regenerate the active this compound. | researchgate.nettandfonline.comnih.gov |
| Drug-Drug Interactions | Inhibition of APEH by carbapenems decreases plasma levels of this compound. | researchgate.netelsevier.esnih.gov |
| Mechanism of Interaction | APEH inhibition leads to increased urinary elimination of VPA-G. | researchgate.net |
| Clinical Relevance | The interaction is clinically significant and can lead to loss of therapeutic effect. | elsevier.es |
Influence on Cytochrome P450 (CYP450) Enzyme Systems
This compound has a complex relationship with the cytochrome P450 (CYP450) enzyme system. It is metabolized to a minor extent by CYP450 enzymes, including CYP2A6, CYP2B6, and CYP2C9. wikipedia.orggazi.edu.tr These enzymes are involved in the formation of some of its metabolites. gazi.edu.tr
More significantly, this compound itself acts as a weak inhibitor of several CYP450 enzymes, most notably CYP2C9. nih.govgazi.edu.trresearchgate.net This inhibition can lead to drug-drug interactions by increasing the plasma concentrations of other drugs that are primarily metabolized by these enzymes. wikipedia.orggazi.edu.tr Clinical observations have shown that this compound can elevate the plasma levels of drugs such as phenytoin (B1677684) and phenobarbital. gazi.edu.tr In vitro studies have confirmed the inhibitory effect of this compound on CYP2C9 at clinically relevant concentrations. gazi.edu.tr It also inhibits other enzymes like glucuronyl transferase and epoxide hydrolase. wikipedia.org
Research Findings on CYP450 Influence:
Inhibition of Dihydrolipoyl Dehydrogenase (DLDH)
Research has indicated that metabolites of this compound can inhibit the mitochondrial enzyme dihydrolipoyl dehydrogenase (DLDH). nih.govmdpi.com Specifically, valproyl-CoA and valproyl-dephosphoCoA have been shown to inhibit DLDH activity. nih.govmdpi.com DLDH is a component of several important mitochondrial multi-enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex and the α-ketoglutarate dehydrogenase complex.
The inhibition of DLDH by this compound metabolites can lead to impaired mitochondrial oxidative phosphorylation. nih.gov Studies have shown that this inhibition results in a decreased rate of oxygen consumption and ATP synthesis when substrates like glutamate (B1630785) and 2-oxoglutarate are used. nih.govmdpi.com This effect appears to be specific, as no significant inhibition is observed when succinate (B1194679) is the substrate. nih.gov The impairment of DLDH activity limits the flux of substrates through the citric acid cycle. nih.gov
Research Findings on DLDH Inhibition:
Ion Channel Modulation
A significant aspect of this compound's mechanism of action involves the modulation of voltage-gated ion channels. nih.govsymbiosisonlinepublishing.com This includes interactions with sodium, calcium, and potassium channels, which contributes to the stabilization of neuronal membranes and a reduction in neuronal hyperexcitability. symbiosisonlinepublishing.compatsnap.com
Voltage-Gated Sodium Channel Interactions
This compound has been shown to block voltage-gated sodium channels. nih.govsymbiosisonlinepublishing.compatsnap.com This action reduces the entry of sodium ions into neurons, which in turn decreases neuronal excitability and the rate of neuronal firing. nih.govpatsnap.com By inhibiting these channels, this compound helps to prevent the generation and propagation of abnormal electrical impulses. nih.gov This mechanism is a key contributor to its anticonvulsant properties. patsnap.com Studies have shown that this compound can block sodium currents by enhancing the inactivated state of the channel. researchgate.net
Calcium and Potassium Channel Modulation
In addition to its effects on sodium channels, this compound also modulates calcium and potassium channels. patsnap.compatsnap.compharmgkb.org It has been found to block T-type calcium channels, which are involved in neurotransmitter release and neuronal excitability. symbiosisonlinepublishing.compatsnap.com The inhibition of these channels further contributes to the reduction of abnormal neuronal firing. patsnap.com Prenatal exposure to this compound has been shown to up-regulate the transcription of T-type calcium channels by inhibiting histone deacetylase. nih.gov
Research Findings on Ion Channel Modulation:
Neurotransmission System Interactions
The anticonvulsant and mood-stabilizing effects of this compound, also known as valproic acid (VPA), are attributed to its complex interactions with various neurotransmitter systems. symbiosisonlinepublishing.comnews-medical.net Its primary mechanisms involve the modulation of GABAergic and glutamatergic pathways, which are the main inhibitory and excitatory systems in the central nervous system, respectively. nih.govallstudyjournal.com
Direct and Indirect Effects on GABAergic Neurotransmission
Indirect Effects:
Increased GABA levels: VPA increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. news-medical.netresearchgate.net It achieves this by inhibiting GABA-degrading enzymes, such as GABA transaminase and succinic semialdehyde dehydrogenase, and by stimulating the synthesis of GABA via the enzyme glutamic acid decarboxylase. symbiosisonlinepublishing.comresearchgate.netresearchgate.net This leads to greater availability of GABA in the synaptic cleft. symbiosisonlinepublishing.com
Increased GABA release: Some evidence suggests that VPA can enhance the release of GABA from presynaptic terminals. nih.gov
Direct Effects:
Postsynaptic Receptor Modulation: VPA can directly act on postsynaptic GABA-A receptors, potentiating the effects of GABA. symbiosisonlinepublishing.comnews-medical.net This action increases the influx of chloride ions, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.
The combined direct and indirect actions of VPA on the GABAergic system contribute significantly to its therapeutic effects by strengthening inhibitory signaling in the brain. symbiosisonlinepublishing.comnih.gov
Modulation of Glutamatergic Pathways
In addition to its profound effects on the GABAergic system, this compound also modulates excitatory glutamatergic neurotransmission. nih.govallstudyjournal.com This dual action of enhancing inhibition and reducing excitation is central to its mechanism of action.
Research indicates that VPA can attenuate the excitatory responses induced by glutamate receptor agonists like NMDA and kainate. nih.gov In animal models, VPA has been shown to reduce the excitatory effects mediated by these receptors in areas like the medial prefrontal cortex. nih.gov
Furthermore, some studies suggest that VPA can influence the expression of subunits of the N-methyl-D-aspartate (NMDA) receptor, such as the NR2A and NR2B subunits. nih.gov This modulation of receptor composition can impact synaptic plasticity and control excitotoxicity. nih.gov By reducing excessive glutamate signaling, VPA helps to prevent the neuronal damage that can result from overstimulation. allstudyjournal.com The ability of VPA to modulate glutamate transporter expression in the hippocampus has also been reported, which could affect the clearance of glutamate from the synapse. researchgate.net
Receptor Binding and Allosteric Modulation (e.g., GABA-A, GABA-B Receptors)
This compound directly interacts with GABA receptors to enhance inhibitory neurotransmission. nih.gov It acts as a positive allosteric modulator of GABA-A receptors, meaning it binds to a site on the receptor that is different from the GABA binding site. dovepress.comiu.edu This binding event increases the receptor's affinity for GABA, leading to a more potent inhibitory response when GABA binds. wikipedia.org Specifically, VPA has been suggested to interact with the benzodiazepine (B76468) regulatory regions of GABA-A receptors. nih.gov This allosteric modulation prolongs the inhibitory postsynaptic potential, effectively dampening neuronal excitability. nih.gov
Beyond GABA-A receptors, VPA also facilitates the activity of GABA-B receptors. nih.gov It has been shown to promote the binding of baclofen, a GABA-B receptor agonist, to its receptor. nih.gov GABA-B receptors are G-protein coupled receptors that, when activated, can lead to a reduction in neurotransmitter release from the presynaptic terminal and hyperpolarization of the postsynaptic membrane. nih.gov This interaction with both major types of GABA receptors underscores the comprehensive nature of VPA's enhancement of GABAergic signaling.
Cellular Signaling Pathway Perturbations
This compound (VPA) influences several intracellular signaling cascades that are crucial for regulating a wide array of cellular processes. cuni.cz These perturbations contribute to its therapeutic effects by modulating gene expression and cellular function.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK Pathway)
This compound has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the extracellular signal-regulated kinase (ERK) pathway. nih.govsymbiosisonlinepublishing.com The MAPK pathways are critical in transducing extracellular signals into intracellular responses that govern processes like cell proliferation, differentiation, and survival. thermofisher.com
Studies have demonstrated that VPA can increase the phosphorylation of ERK, a key step in the activation of this pathway. nih.govnih.gov This activation has been observed in various cell types, including neurons and hepatocytes. nih.govnih.gov The activation of the ERK pathway by VPA is thought to be dependent on upstream kinases such as MEK and Raf. nih.gov This effect on the ERK pathway may contribute to the neurotrophic and neuroprotective properties of VPA. nih.gov For instance, activation of the ERK pathway is associated with increased expression of genes like bcl-2, which promotes cell survival. nih.gov
Table 1: Effect of this compound on MAPK/ERK Pathway Activation
| Cell Type | Effect of this compound | Key Findings | Reference |
| Primary Human Hepatocytes | Activation of ERK pathway | Increased ERK Thr202/Tyr204 phosphorylation | nih.gov |
| Cultured Cortical Neurons | Increased phospho-ERK44/42 levels | Time and concentration-dependent increase | nih.gov |
| Hepatoma Cell Lines | Activation of ERK1/2 (p44/42) MAPK pathway | Observed via Western blot analysis | researchgate.net |
| Endothelial Cells | Activation of ERK1/2 | Associated with inhibition of apoptosis | tandfonline.com |
Regulation of Transcription Factor Activity (e.g., via Phosphorylation)
This compound influences the activity of various transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. addgene.orgsenecalearning.com This regulation is often achieved through mechanisms like phosphorylation. mdpi.com
One of the key ways VPA modulates transcription factor activity is through its impact on signaling pathways like the ERK pathway. researchgate.net Activated ERK can phosphorylate and thereby activate downstream transcription factors. doi.org For example, VPA has been shown to increase the DNA-binding and transactivation activities of the transcription factor AP-1. doi.orgcuni.cz This activation is thought to be mediated through the phosphorylation of ERK, which in turn can activate components of the AP-1 complex. doi.org
Furthermore, VPA can affect the activity of other transcription factors, such as NF-κB. nih.gov Studies have shown that VPA can increase the transcriptional activity of NF-κB, even while paradoxically reducing its ability to bind to DNA. nih.gov VPA has also been found to influence the cAMP-response element binding protein (CREB) transcription factor. mdpi.com These complex interactions with transcription factors allow VPA to modulate the expression of a wide range of genes involved in neuroprotection, neurogenesis, and synaptic plasticity. mdpi.com
Table 2: Regulation of Transcription Factor Activity by this compound
| Transcription Factor | Effect of this compound | Mechanism | Reference |
| AP-1 | Increased DNA-binding and transactivation | Triggering phosphorylation of ERK | doi.orgcuni.cz |
| NF-κB | Increased transcriptional activity | Decreased phosphorylation of p65 at Ser276 | nih.gov |
| CREB | Reversal of overexpression in epilepsy | Altered gene expression | mdpi.com |
| Elk-1 | Activated phosphorylation | Activation of ERK1/2 kinases | researchgate.net |
Impact on G Protein-Coupled Estrogen Receptor (GPER) Expression
Current research has not extensively detailed the direct impact of this compound, also known as valproic acid (VPA), on the expression of the G Protein-Coupled Estrogen Receptor (GPER). While VPA is known to modulate various signaling pathways and gene expression, its specific interaction with GPER remains an area for further investigation.
Effects on Fundamental Cellular Processes (In Vitro and Preclinical Models)
This compound exerts significant effects on fundamental cellular processes, largely through its activity as a histone deacetylase (HDAC) inhibitor. eurekaselect.comaacrjournals.orgembopress.orgtandfonline.comnih.govnih.gov By inhibiting HDACs, VPA alters chromatin structure, leading to changes in gene expression that regulate cell growth, differentiation, and survival. eurekaselect.comrjpbr.comresearchgate.net
This compound demonstrates complex, context-dependent effects on cell proliferation and differentiation. In many cancer cell lines, VPA inhibits proliferation and promotes differentiation. eurekaselect.comnih.govaacrjournals.org For instance, in poorly differentiated thyroid cancer cells and neuroblastoma cells, VPA induces differentiation. nih.govlabforvets.com This anti-proliferative effect is often linked to its HDAC inhibitory function. aacrjournals.orgnih.gov
Conversely, in other contexts, such as with normal hematopoietic stem cells, VPA has been shown to stimulate proliferation and self-renewal. nih.govaacrjournals.org This is accompanied by an acceleration of the cell cycle and is associated with the activation of the Wnt signaling pathway and upregulation of HoxB4. nih.govaacrjournals.org In mesenchymal pluripotent cells, VPA has been observed to decrease the rate of cell proliferation, particularly in the presence of extracellular matrices, while promoting osteoblastic differentiation. aboutscience.eunih.govuni.luresearchgate.net
The regulation of cell proliferation by VPA can be mediated through various signaling pathways. In neural progenitor cells, VPA's effects on differentiation and proliferation inhibition are mediated through the β-catenin-Ras-ERK-p21Cip/WAF1 pathway. stemcell.com In adult zebrafish, VPA has been shown to reduce cell proliferation in the optic tectum by inhibiting HDAC activity and upregulating Notch signaling. nih.gov
Table 1: Effects of this compound on Cell Proliferation and Differentiation in Different Cell Types
| Cell Type | Effect on Proliferation | Effect on Differentiation | Key Signaling Pathways Involved |
| Poorly Differentiated Thyroid Cancer Cells | Inhibition | Promotion of redifferentiation | - |
| Neuroblastoma Cells | Inhibition | Promotion | Notch signaling cascade |
| Hematopoietic Stem Cells | Stimulation | Inhibition of differentiation, promotion of self-renewal | Wnt signaling, HoxB4 upregulation |
| Mesenchymal Pluripotent Cells | Inhibition | Promotion of osteoblastic differentiation | - |
| Neural Progenitor Cells | Inhibition | Promotion | β-catenin-Ras-ERK-p21Cip/WAF1 |
| Adult Zebrafish Optic Tectum | Inhibition | - | HDAC inhibition, Notch signaling |
| Prostate Cancer Cells | Inhibition | - | - |
A significant mechanism of this compound's anti-cancer activity is its ability to induce apoptosis and cell cycle arrest in various cancer cell types. eurekaselect.comnih.govoup.comaacrjournals.orgoncotarget.com In poorly differentiated thyroid cancer cells, VPA induces apoptosis through the intrinsic pathway, involving the activation of caspases 3 and 9, but not caspase 8. nih.govoup.com This is accompanied by a cell cycle arrest in the G1 phase, which is associated with increased expression of p21 and reduced expression of cyclin A. nih.govoup.com
Similarly, in medulloblastoma cells, VPA induces growth inhibition, cell cycle arrest, and apoptosis. aacrjournals.org The induction of apoptosis has also been observed in microglial cells, where VPA triggers a caspase 3-mediated pathway. nih.gov In some cancer cells, VPA can act synergistically with other compounds, like the BH3-mimetic gossypol, to induce robust apoptosis. oncotarget.com This combined treatment leads to the activation of caspases-8, -9, and -3, and is linked to the suppression of the cyclin-A2/Akt/FOXO3a signaling pathway. oncotarget.com
Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest
| Cell Type | Key Apoptotic Events | Cell Cycle Arrest Phase | Associated Molecular Changes |
| Poorly Differentiated Thyroid Cancer Cells | Activation of caspases 3 and 9 (intrinsic pathway) | G1 | Increased p21, Reduced cyclin A |
| Medulloblastoma Cells | Increased apoptosis | G1/G2 | Increased histone hyperacetylation, Regulation of p21, CDK4, and CMYC |
| Microglial Cells (BV-2) | Increased caspase 3 cleavage | - | - |
| Various Cancer Cells (in combination with Gossypol) | Activation of caspases-8, -9, -3, PARP cleavage | - | Decreased cyclin A2, Suppressed Akt/FOXO3a signaling |
This compound has been shown to promote neurogenesis and neurite outgrowth, processes crucial for neural development and repair. researchgate.netlabforvets.comnih.govnih.govuni.edu In cultured cortical cells, VPA enhances neuronal growth and promotes the proliferation and maturation of neural stem cells (neurogenesis). nih.govnih.gov This effect is mediated, at least in part, by the activation of the ERK (extracellular signal-regulated kinase) pathway. labforvets.comnih.govnih.gov Chronic treatment with VPA has been found to increase the levels of activated phospho-ERK44/42 in neurons. nih.govnih.gov
This compound can induce autophagy, a cellular process of self-digestion, in several cell types, particularly cancer cells. nih.govnih.govtandfonline.comoup.comspandidos-publications.comnih.govfrontiersin.org In glioma cells, VPA-induced autophagy is associated with oxidative stress and is considered a crucial mechanism for its tumoricidal effect, which appears to be independent of apoptosis. nih.govoup.com The activation of the ERK1/2 pathway is also implicated in VPA-induced autophagy in these cells. nih.gov
In human prostate cancer cells, VPA induces autophagy by suppressing the Akt/mTOR signaling pathway. nih.govspandidos-publications.com This is evidenced by an increase in the levels of autophagy markers LC3-II and Beclin-1, and a reduction in the phosphorylated forms of Akt and mTOR. nih.govspandidos-publications.com Similarly, in gastric cancer cells, VPA induces autophagy by inhibiting HDAC1/2, which in turn inhibits the HDAC1/PTEN/Akt signaling pathway and alters the expression of Bcl-2 and Beclin-1. nih.govfrontiersin.org In lymphoma cells, VPA can potentiate the autophagic effects of chemotherapeutic agents through an HDAC-independent mechanism involving the reduction of cellular inositol (B14025) 1,4,5-trisphosphate (IP3) and subsequent activation of the PRKAA/AMPK-mTOR cascade. tandfonline.com
Table 3: Mechanisms of this compound-Induced Autophagy
| Cell Type | Key Signaling Pathways Involved | Upstream Triggers |
| Glioma Cells | ERK1/2 activation | Oxidative stress |
| Human Prostate Cancer Cells | Suppression of Akt/mTOR pathway | - |
| Gastric Cancer Cells | Inhibition of HDAC1/PTEN/Akt pathway | HDAC1/2 inhibition |
| Lymphoma Cells | Activation of PRKAA/AMPK-mTOR cascade | Reduction of cellular IP3 |
This compound can interfere with mitochondrial function and the homeostasis of Coenzyme A (CoA), a crucial cofactor in cellular metabolism. ulisboa.ptulisboa.ptresearchgate.net VPA, being a branched-chain fatty acid, can enter the mitochondria and form a CoA ester, valproyl-CoA. researchgate.net The formation of this ester can sequester mitochondrial CoA, reducing its availability for essential metabolic processes like the β-oxidation of fatty acids. researchgate.net
This sequestration of CoA can lead to an altered acylcarnitine profile in the liver. ulisboa.pt Furthermore, valproyl-CoA can directly inhibit key enzymes involved in mitochondrial metabolism. For example, it can inhibit carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation. researchgate.net A metabolite of VPA, Δ4-VPA, can also enter the mitochondria and form a reactive CoA ester that can inactivate enzymes involved in fatty acid oxidation. researchgate.net The interference with CoA homeostasis and mitochondrial bioenergetics is thought to be a contributing factor to some of the metabolic side effects associated with VPA. ulisboa.ptulisboa.pt
Sensitization of Cells to Chemotherapeutic Agents and Radiation
This compound (also known as Valproic Acid or VPA) has been identified as a compound that can enhance the sensitivity of cancer cells to conventional treatments like chemotherapy and radiation. tandfonline.commdpi.comnih.govtandfonline.com This sensitizing effect is largely attributed to its role as a histone deacetylase (HDAC) inhibitor. nih.govtandfonline.comnih.gov By inhibiting HDACs, this compound alters chromatin structure and gene expression, which can interfere with the cell's ability to repair damage caused by cytotoxic agents and radiation, ultimately leading to increased cell death. tandfonline.comnih.gov
Sensitization to Chemotherapeutic Agents
Research has demonstrated that this compound can potentiate the effects of various chemotherapeutic drugs across different cancer types. This synergistic action often allows for greater therapeutic efficacy than what is achieved with the chemotherapeutic agent alone. The mechanisms underlying this chemosensitization are multifaceted, involving the induction of cell cycle arrest, promotion of apoptosis, and disruption of DNA repair pathways. tandfonline.comoncotarget.comnih.govnih.gov
In human glioma cell lines, this compound has been shown to significantly increase sensitivity to temozolomide (B1682018) (TMZ). oncotarget.comnih.gov Studies on glioblastoma cell lines revealed that VPA treatment led to a reduction in the IC50 values of TMZ, indicating that a lower concentration of the drug was needed to inhibit cell growth. oncotarget.com This effect was linked to VPA's ability to reduce cell proliferation and downregulate the expression of O-6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that contributes to temozolomide resistance. oncotarget.com
Similarly, in human melanoma cells, this compound sensitizes cells to treatment with cisplatin (B142131) and etoposide. tandfonline.com The combination of VPA with these agents resulted in a significant increase in apoptosis. tandfonline.comresearchgate.net The mechanism involves inducing a G1 cell cycle arrest, which is associated with the upregulation of proteins like p16 and p21. tandfonline.com
In breast cancer cells, this compound enhances sensitivity to hydroxyurea. nih.gov This sensitization is achieved by causing an accumulation of DNA double-strand breaks and blocking the homologous recombination (HR) repair pathway. nih.gov Specifically, VPA inhibits the hyperphosphorylation of replication protein A2 (RPA2), a key protein in DNA repair. nih.gov
The following table summarizes key findings on the chemosensitizing effects of this compound.
| Cancer Cell Line | Chemotherapeutic Agent | Key Findings | Mechanism of Sensitization | Reference |
| Human Glioma (T98-G, SF295) | Temozolomide (TMZ) | VPA (1.0 mmol/L) significantly increased the sensitivity of glioma cells to TMZ. | Increased apoptosis and autophagy; cell cycle block. | nih.gov |
| Human Glioblastoma (Multiple lines) | Temozolomide (TMZ) | VPA treatment reduced IC50 values for TMZ. | Downregulation of MGMT expression; reduced proliferation. | oncotarget.com |
| Human Melanoma (M14) | Cisplatin, Etoposide | VPA sensitized melanoma cells to treatment, leading to up to 50% apoptosis. | Induction of G1 cell cycle arrest; upregulation of p16 and p21. | tandfonline.com |
| Breast Cancer (Multiple lines) | Hydroxyurea (HU) | VPA and HU cooperatively suppressed cancer cell survival. | Accumulation of DNA double-strand breaks; inhibition of homologous recombination repair via RPA2. | nih.gov |
Sensitization to Radiation
This compound is also a potent radiosensitizer, enhancing the cell-killing effects of ionizing radiation in numerous cancer models. tandfonline.commdpi.comnih.gov This property is particularly significant for radioresistant tumors like melanoma and glioblastoma. mdpi.comnih.govfrontiersin.org The primary mechanism is believed to be the VPA-induced inhibition of HDACs, which leads to a more open chromatin structure (euchromatin), making DNA more accessible and susceptible to radiation-induced damage. tandfonline.comtandfonline.com Furthermore, VPA has been shown to suppress the repair of DNA double-strand breaks (DSBs), which are the most lethal form of radiation-induced damage. tandfonline.commdpi.com
In human erythroleukemic K562 cells, pretreatment with this compound markedly enhanced radiation-induced cell death and apoptosis. tandfonline.com This was correlated with the hyperacetylation of histones and an enhanced expression of γH2AX, a marker for DNA double-strand breaks. tandfonline.comtandfonline.com The radiosensitizing effect was attributed to the suppression of DNA damage repair. tandfonline.com
Studies on glioma cells have consistently shown that this compound increases their sensitivity to radiation. tandfonline.comnih.govfrontiersin.orgoncotarget.com It protects normal hippocampal neurons from radiation-induced damage while simultaneously sensitizing malignant glioblastoma cells. oncotarget.com In cancer cells, VPA treatment leads to cell cycle arrest and modulates the levels of apoptotic proteins, such as inhibiting the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax. frontiersin.orgoncotarget.com In meningioma stem-like cells, which are typically radioresistant, VPA treatment prior to irradiation reduced cell viability, increased markers of DNA damage (p-H2AX) and apoptosis (cleaved caspase-3), and decreased the expression of the stem cell marker Oct4. nih.govoncotarget.com
In drug-resistant melanoma cells, pretreatment with this compound sensitized the cells to radiation-induced cell death, decreased their ability to form colonies, and induced synergistic cell death. mdpi.com The mechanism involves the inhibition of HDAC2, which helps to reverse drug and radiation resistance. mdpi.com
The table below details research findings on the radiosensitizing properties of this compound.
| Cancer Cell Line | Radiation Effect Studied | Key Findings | Mechanism of Sensitization | Reference |
| Human Erythroleukemic (K562) | Clonogenic Survival, Apoptosis | Pretreatment with VPA enhanced radiation-induced cell death. | Histone hyperacetylation; suppression of DNA damage repair; enhanced γH2AX expression. | tandfonline.com |
| Human Glioma (T98-G, SF295) | Clonogenic Survival | VPA combined with radiation dropped the surviving fraction at 2 Gy (SF2) from 0.52 to 0.39 in T98-G cells. | Increased apoptosis and autophagy; cell cycle block. | nih.gov |
| Malignant Glioblastoma | Cell Viability, Apoptosis | VPA acted as a radiosensitizer in cancer cells while protecting normal neuronal cells. | Increased anti-apoptotic Bcl-2 in normal cells; cell cycle arrest in cancer cells. | oncotarget.com |
| Drug-Resistant Melanoma | Cell Death, Clonogenicity | Pretreatment with VPA sensitized resistant cells to radiation. | Inhibition of HDAC2; suppression of homologous recombination repair. | mdpi.com |
| Retinoblastoma (Y79, WERI-Rb1) | Apoptosis | VPA synergistically enhanced radiation-induced apoptosis. | Enhanced phosphorylation of histone H2AX; accumulation of acetylated and phosphorylated p53. | spandidos-publications.com |
| Meningioma Stem-like Cells | Cell Viability, Apoptosis | VPA increased radiosensitivity and reduced anchorage-independent growth. | Increased p-H2AX and cleaved caspase-3; reduced Oct4 expression. | nih.gov |
Biochemical Metabolism and Biotransformation Pathways of 2 Propylpentanoate
Primary Metabolic Routes
The metabolism of 2-propylpentanoate is extensive, with three main routes accounting for the majority of its biotransformation: glucuronidation, hydroxylation, and beta-oxidation. researchgate.net These pathways work in concert to convert the lipophilic parent drug into more hydrophilic compounds that can be more readily excreted. researchgate.net
Glucuronidation is a major metabolic pathway for this compound, accounting for approximately 30-50% of an administered dose. wikipedia.orgpharmgkb.org This Phase II conjugation reaction is mediated by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). pharmgkb.org The process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxyl group of this compound. This results in the formation of the major, inactive metabolite, valproic acid β-O-glucuronide, which is then excreted in the urine. wikipedia.org Several UGT isoforms have been identified as being involved in this process. pharmgkb.org
Table 1: UGT Isoforms Involved in this compound Glucuronidation
| Enzyme Family | Specific Isoforms Implicated in this compound Metabolism |
| UGT1A | UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10 |
| UGT2B | UGT2B7, UGT2B15 |
Source: PharmGKB, Wikipedia. wikipedia.orgpharmgkb.org
A smaller fraction, typically less than 20%, of this compound metabolism occurs via oxidation, a process catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the endoplasmic reticulum. wikipedia.orgresearchgate.net These monooxygenases introduce a hydroxyl group into the molecule, a reaction known as hydroxylation. wikipedia.orgnih.gov This pathway leads to the formation of various hydroxylated derivatives, as well as unsaturated metabolites through desaturation reactions. mdpi.comuq.edu.au The main CYP enzymes involved are CYP2C9, CYP2A6, and CYP2B6. mdpi.compharmgkb.org These enzymes catalyze ω and ω-1 oxidation, leading to metabolites such as 4-hydroxy-VPA and 5-hydroxy-VPA, and desaturation to form 4-ene-VPA. wikipedia.orgmdpi.com
Table 2: Key CYP450 Enzymes and Their Metabolites in this compound Metabolism
| CYP450 Enzyme | Primary Metabolic Reaction | Key Metabolites Formed |
| CYP2C9 | Hydroxylation, Desaturation | 4-OH-VPA, 5-OH-VPA, 4-ene-VPA |
| CYP2A6 | Hydroxylation, Desaturation | 4-OH-VPA, 5-OH-VPA, 4-ene-VPA |
| CYP2B6 | Hydroxylation, Desaturation | 4-OH-VPA, 5-OH-VPA |
Source: PharmGKB, MDPI. mdpi.compharmgkb.org
Mitochondrial beta-oxidation, a pathway analogous to the metabolism of endogenous fatty acids, is another principal route, accounting for over 40% of this compound metabolism. wikipedia.orgnih.gov As a branched-chain fatty acid, this compound is a substrate for this energy-producing pathway. researchgate.netnih.gov The process begins with the activation of this compound to its coenzyme A (CoA) thioester, valproyl-CoA. nih.govmdpi.com This is followed by a sequence of enzymatic reactions including dehydrogenation, hydration, and further oxidation. nih.gov This pathway generates several key metabolites, including (E)-2-ene-VPA, 3-hydroxy-VPA, and 3-oxo-VPA. nih.govmdpi.com Ultimately, this process can lead to the complete oxidation of the molecule. portlandpress.com
Table 3: Key Steps in the Mitochondrial Beta-Oxidation of this compound
| Step | Reaction | Key Intermediate |
| 1 | Activation | Valproyl-CoA |
| 2 | Dehydrogenation | (E)-2-propyl-2-pentenoyl-CoA ((E)-2-ene-VPA-CoA) |
| 3 | Hydration | 3-hydroxy-2-propylpentanoyl-CoA (3-OH-VPA-CoA) |
| 4 | Dehydrogenation | 3-keto-2-propylpentanoyl-CoA (3-oxo-VPA-CoA) |
| 5 | Thiolytic Cleavage | Propionyl-CoA and Pentanoyl-CoA |
Source: Biochemical Journal, British Journal of Clinical Pharmacology. nih.govportlandpress.com
Identification and Characterization of Key Metabolites
The diverse metabolic pathways of this compound result in the formation of over 20 distinct metabolites. wikipedia.org These can be broadly categorized into groups such as unsaturated derivatives and hydroxylated derivatives, each arising from specific enzymatic processes. oup.com
Unsaturated metabolites are a significant class of compounds formed during this compound biotransformation. researchgate.net
2-propyl-2-pentenoic acid ((E)-2-ene-VPA) : This is a primary metabolite of the mitochondrial beta-oxidation pathway, formed by the dehydrogenation of valproyl-CoA. nih.govadipogen.com It is considered a bioactive metabolite. glpbio.com
2-propyl-4-pentenoic acid (4-ene-VPA) : This major metabolite is formed via a desaturation reaction catalyzed by cytochrome P450 enzymes, particularly CYP2C9 and CYP2A6. mdpi.comoup.comcaymanchem.com 4-ene-VPA itself can undergo further beta-oxidation. caymanchem.comglpbio.com
2-propyl-3-pentenoic acid (3-ene-VPA) : This is another unsaturated metabolite identified in metabolic studies. oup.com It can be formed from further metabolism of other VPA derivatives. wikipedia.org
Table 4: Key Unsaturated Metabolites of this compound
| Metabolite Name | Common Abbreviation | Primary Formation Pathway |
| 2-propyl-2-pentenoic acid | (E)-2-ene-VPA | Mitochondrial Beta-Oxidation |
| 2-propyl-4-pentenoic acid | 4-ene-VPA | Cytochrome P450 Oxidation (Desaturation) |
| 2-propyl-3-pentenoic acid | 3-ene-VPA | Cytochrome P450 Oxidation |
Source: Oxford Academic, Wikipedia, British Journal of Clinical Pharmacology. wikipedia.orgnih.govoup.com
Hydroxylation produces another important class of this compound metabolites. uq.edu.au
3-hydroxy-2-propylpentanoic acid (3-OH-VPA) : This compound is a key intermediate in the mitochondrial beta-oxidation pathway. wikipedia.orgmdpi.com It is formed by the hydration of (E)-2-ene-VPA-CoA. mdpi.comnih.gov
4-hydroxy-2-propylpentanoic acid (4-OH-VPA) : This metabolite is a product of the cytochrome P450-mediated oxidation pathway (specifically, ω-1 hydroxylation). wikipedia.orgmdpi.com
5-hydroxy-2-propylpentanoic acid (5-OH-VPA) : Also a product of CYP450-mediated metabolism, this derivative results from ω-hydroxylation at the terminal methyl group of one of the propyl side chains. wikipedia.orgontosight.ai
Table 5: Key Hydroxylated Metabolites of this compound
| Metabolite Name | Common Abbreviation | Primary Formation Pathway |
| 3-hydroxy-2-propylpentanoic acid | 3-OH-VPA | Mitochondrial Beta-Oxidation |
| 4-hydroxy-2-propylpentanoic acid | 4-OH-VPA | Cytochrome P450 Oxidation (ω-1 Hydroxylation) |
| 5-hydroxy-2-propylpentanoic acid | 5-OH-VPA | Cytochrome P450 Oxidation (ω-Hydroxylation) |
Source: Wikipedia, MDPI, Human Metabolome Database. wikipedia.orgmdpi.comhmdb.ca
Keto- and Dicarboxylic Acid Metabolites (e.g., 3-oxo-2-propylpentanoic acid, 2-propylglutaric acid)
The oxidative metabolism of this compound, also known as valproic acid (VPA), gives rise to a variety of keto- and dicarboxylic acid metabolites. The formation of these metabolites occurs primarily through the β-oxidation and ω-oxidation pathways.
A key metabolite formed via the β-oxidation pathway is 3-oxo-2-propylpentanoic acid (also referred to as 3-keto-VPA). researchgate.netontosight.ai This pathway is a major route for VPA metabolism and involves a series of enzymatic reactions that mirror those of endogenous fatty acid breakdown. taylorandfrancis.comwikipedia.org The process includes desaturation to 2-en-VPA, followed by hydration to 3-hydroxy-2-propylpentanoic acid (3-OH-VPA), which is then oxidized to form 3-oxo-2-propylpentanoic acid. taylorandfrancis.com However, in some instances, the β-oxidation pathway of VPA may be suppressed. nih.gov
The ω-oxidation pathway leads to the formation of dicarboxylic acids, most notably 2-propylglutaric acid . wikipedia.orghmdb.cachemicalbook.com This metabolic route involves the oxidation of the terminal carbon atom of one of the propyl side chains. This process, catalyzed by cytochrome P450 enzymes, initially produces hydroxylated intermediates like 5-hydroxy-2-propylpentanoic acid (5-OH-VPA), which are subsequently oxidized to form the dicarboxylic acid, 2-propylglutaric acid. wikipedia.orgoup.com Other keto-acid metabolites, such as 4-oxo-2-propylpentanoic acid (4-keto-VPA), are also formed. oup.comhmdb.ca
The relative contribution of these oxidative pathways can be influenced by various factors. For example, high doses of VPA may shift the metabolic preference from β-oxidation to ω-oxidation. taylorandfrancis.com
Conjugates (e.g., Valproylglucuronide, Valproyl-CoA)
Conjugation is a significant pathway in the biotransformation of this compound, leading to metabolites that are more water-soluble and thus more easily excreted.
The primary conjugate of VPA is Valproylglucuronide (VPA-G). This metabolite is formed through glucuronidation, a process where glucuronic acid is attached to the VPA molecule. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.org Glucuronidation accounts for a substantial portion, estimated to be between 30% and 50%, of VPA metabolism. wikipedia.org VPA-G is a major urinary metabolite. The enzyme acylpeptide hydrolase (APEH) is involved in the hydrolysis of VPA-G back to its parent compound. researchgate.net
Another critical conjugate is Valproyl-CoA , a thioester formed by the action of acyl-CoA synthetases. researchgate.netnih.gov The formation of Valproyl-CoA is an essential activation step that allows VPA to enter the mitochondrial β-oxidation pathway, similar to endogenous fatty acids. researchgate.netportlandpress.com The formation of this intermediate is crucial for the subsequent steps of β-oxidation, including desaturation and hydration. portlandpress.com Studies have also identified Valproyl-AMP as a novel cellular metabolite formed during the activation of VPA. nih.gov
In Vitro Metabolic Conversion Studies and Mechanistic Insights
In vitro experimental systems are fundamental for elucidating the intricate metabolic pathways of this compound and understanding the underlying enzymatic mechanisms.
Subcellular fractions of the liver are extensively used to investigate the metabolism of xenobiotics, including this compound. springernature.comLiver microsomes , which are vesicles of the endoplasmic reticulum, are rich in Phase I enzymes like the cytochrome P450 (CYP) system and are used to study oxidative metabolic pathways. thermofisher.comresearchgate.net They are suitable for a range of studies, including metabolic stability and metabolite characterization. thermofisher.com
The S9 liver fraction , which is the post-mitochondrial supernatant, contains both microsomal and cytosolic enzymes. evotec.com This allows for the investigation of both Phase I and Phase II metabolic reactions, providing a more comprehensive metabolic profile. evotec.commdpi.com The S9 fraction can be supplemented with cofactors to facilitate the study of various metabolic pathways. evotec.com These in vitro systems have been instrumental in identifying numerous oxidative metabolites of VPA. oup.com
The kinetic deuterium (B1214612) isotope effect (KIE) is a valuable tool for investigating reaction mechanisms in drug metabolism. nih.gov This technique involves substituting hydrogen atoms with deuterium at specific positions in the drug molecule. plos.org A change in the reaction rate due to this substitution can provide insights into the rate-limiting steps of a metabolic pathway. nih.gov
Deuterium isotope effect studies have been used to probe the mechanisms of cytochrome P450-catalyzed reactions involved in the metabolism of various compounds. nih.govru.nl By observing the KIE, researchers can gain information about the active site properties of the enzymes and the chemical mechanisms of metabolite formation. nih.gov This approach has the potential to elucidate specific steps in the complex biotransformation of this compound. The use of deuterated VPA analogs, such as 2-Propylpentanoic-D15 acid, is central to these metabolic studies.
Comparative Metabolic Pathways Across Preclinical Species
Understanding the metabolic fate of this compound across different preclinical species is crucial for the extrapolation of pharmacologic and toxicologic data to humans. While the fundamental metabolic pathways are generally conserved, significant quantitative and qualitative differences exist among species like mice, rats, dogs, and monkeys. nih.govgoogleapis.com
Studies have shown that major metabolic pathways, including glucuronidation and oxidation, are present in these common preclinical species. However, the relative importance of these routes can differ. For instance, the plasma metabolite profile can vary significantly; in rabbits, O-demethyl apixaban (B1684502) glucuronide was a major component, whereas in humans, O-demethyl apixaban sulfate (B86663) was predominant, illustrating species-specific conjugation. psu.edu
The unbound fraction of a drug in plasma can also differ, as seen with GS-441524, which was similar in rats, mice, dogs, and monkeys but higher in humans. biorxiv.org The clearance rates and half-life of compounds often vary with the size of the species. mdpi.com Such species-specific differences in metabolism and pharmacokinetics are critical considerations when selecting appropriate animal models for preclinical research. nih.govpsu.edu
Structure Activity Relationships Sar and Chemical Biology of 2 Propylpentanoate Derivatives
Correlation of Structural Modifications with Biochemical and Cellular Activity
The relationship between the chemical structure of 2-propylpentanoate derivatives and their effects on biological systems is a critical area of study. Modifications to the parent molecule can drastically alter its biochemical interactions and subsequent cellular responses. These changes range from creating amide and ester derivatives to producing chiral compounds and cyclic analogues. nih.govresearchgate.net
Key structural features of VPA are essential for its activity. For instance, non-branched analogues of VPA have been shown to lack anticonvulsant activity, whereas branched analogues significantly increase brain concentrations of gamma-aminobutyric acid (GABA). researchgate.net The core structure consists of a pentanoic acid backbone with a propyl group at the second carbon. researchgate.net Modifications of this structure have been explored to modulate its activity.
Studies on VPA derivatives have revealed that these compounds can influence cellular processes beyond their originally identified anticonvulsant effects. For example, certain derivatives have been shown to possess antiviral activity against alphaherpesviruses. nih.gov Additionally, VPA and its derivatives can enhance estrogenic activity in a structure-dependent manner. researchgate.net
At the cellular level, VPA derivatives can induce varied responses. In human hepatoblastoma (HepG2) cells, the amide derivatives valnoctamide (B1683749) (VCD) and sec-Butyl-propyl-acetamide (SPD) demonstrated lower direct cytotoxicity compared to the parent VPA. nih.gov However, these same derivatives, particularly at high doses, were shown to increase the release of pro-inflammatory cytokines like interferon (IFN)-γ and tumor necrosis factor (TNF)-α in lymphocyte cultures, suggesting that inflammation plays a significant role in their cellular effects. nih.gov
| Derivative Type | Structural Modification | Observed Biochemical/Cellular Activity | Reference |
|---|---|---|---|
| Amide Derivatives (e.g., Valnoctamide, Valpromide) | Conversion of carboxylic acid to an amide group | Shared antiherpetic activity with VPA. nih.gov Lower cytotoxicity in HepG2 cells compared to VPA. nih.gov | nih.govnih.gov |
| Acid Analogues (e.g., alpha-fluorovalproic acid) | Introduction of a fluorine atom at the alpha carbon | Aimed at reducing metabolic conversion to toxic intermediates. mdpi.com | mdpi.com |
| Branched Analogues | Maintaining the branched-chain fatty acid structure | Significant increase in brain GABA concentrations. researchgate.net | researchgate.net |
| Non-Branched Analogues | Removal of the propyl branch from the pentanoic acid backbone | Lack of anticonvulsant activity. researchgate.net | researchgate.net |
Stereochemical Influence on Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on a drug's biological activity by affecting its binding to targets, metabolism, and transport across cell membranes. mdpi.com While this compound itself is achiral, many of its derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers). researchgate.net The biological interactions of these chiral derivatives can be highly stereoselective.
The clinical significance of stereoselectivity in drug interactions is substantial, as different enantiomers of a drug can exhibit different potencies and effects. nih.gov For many classes of compounds, stereochemistry is a primary driver of both potency and pharmacokinetic properties. mdpi.com This is because biological targets like enzymes and receptors are themselves chiral and can interact differently with each enantiomer of a chiral ligand. mdpi.com
In the context of VPA derivatives, the creation of chiral compounds has been a key strategy in the development of new analogues. researchgate.net The differential activity between stereoisomers can arise from stereospecific uptake by cellular transport systems or from distinct interactions with the biological target. mdpi.com For example, studies on other chiral compounds have shown that only specific isomers display significant biological activity, suggesting that their cellular uptake may be mediated by stereoselective transport systems, such as L-amino acid transporters. mdpi.com This principle underscores the importance of considering the stereochemical properties of this compound derivatives when evaluating their biological profiles.
Computational Modeling for SAR Analysis and Target Prediction
Computational modeling has become an indispensable tool for analyzing structure-activity relationships and predicting the biological targets of new chemical entities. nih.gov These in silico methods allow for the rapid and efficient characterization of SARs from large datasets, guiding the rational design of novel derivatives. nih.gov For this compound derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling have been employed to understand the origins of their biological activity. acs.org
QSAR studies have highlighted the importance of the electronic properties of the carbonyl (C=O) group and adjacent atoms in controlling the anticonvulsant behavior of VPA derivatives. acs.org These findings suggest that the biological activity of these compounds involves initial electrostatic interactions between this polar region of the molecule and the active site of its target receptor. acs.orgconicet.gov.ar Such computational studies provide a quantitative basis for differentiating between chemicals and for extrapolating from existing data to predict the properties of novel compounds. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. rjptonline.org This method is crucial for understanding protein-ligand interactions at a molecular level and for predicting the binding affinity of a compound. rjptonline.orgnih.gov
For derivatives of this compound, docking simulations can be used to investigate their interactions with the active sites of known or predicted enzyme targets. sciepub.com The process involves preparing the 3D structures of both the ligand and the protein target and then using an algorithm, such as the Lamarckian genetic algorithm, to explore possible binding poses. rjptonline.orgmdpi.com The results are evaluated using a scoring function that estimates the binding energy, with lower scores typically indicating a more favorable interaction. rjptonline.orgnih.gov
Docking studies can be complemented by molecular dynamics (MD) simulations, which evaluate the stability of the predicted protein-ligand complex over time. nih.govnih.gov Analysis of parameters like root-mean-square deviation (RMSD) during an MD simulation can confirm whether a ligand maintains a stable binding pose within the active site. nih.govnih.gov These simulations provide valuable insights into the specific amino acid residues involved in the interaction, guiding further structural modifications to enhance binding affinity and selectivity. nih.govmdpi.com
A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific biological target. patsnap.comunina.it Pharmacophore modeling uses these representations to design new molecules or to screen large compound libraries for potential new active agents. unina.itdovepress.com
There are two main approaches to pharmacophore modeling: ligand-based and structure-based. patsnap.com
Ligand-based modeling is used when the 3D structure of the target is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial arrangement, creating a consensus pharmacophore. patsnap.comdovepress.com
Structure-based modeling is employed when the target's 3D structure is available. The model is generated by analyzing the chemical properties and interaction points within the target's binding site. dovepress.comnih.gov
For this compound, pharmacophore models have been developed based on known active derivatives to define the essential features for a given biological activity, such as anticonvulsant effects. acs.org These models serve as 3D queries for virtual screening to identify novel, structurally diverse compounds that fit the pharmacophore and are therefore predicted to be active. dovepress.comnih.gov This approach is particularly useful for "scaffold hopping," which aims to discover new chemical classes with the same biological activity. unina.itnih.gov
Development and Application of this compound as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study and manipulate the protein's function in its native cellular environment. mskcc.orgnih.gov High-quality chemical probes are powerful tools for target validation and for elucidating the roles of proteins in health and disease. nih.govnih.gov
Derivatives of this compound can be developed into chemical probes by incorporating specific functionalities. For example, the parent compound lacks a chromophore, making it difficult to detect with methods like HPLC. researchgate.net Introducing a benzoyl or phenyl group through derivatization creates a detectable chromophore, enabling quantification in biological systems. researchgate.net This same principle can be extended by attaching other labels, such as:
Fluorescent tags: To visualize the probe's localization within a cell using microscopy. mskcc.org
Biotin: To facilitate the isolation of the target protein and its binding partners for proteomic analysis. mskcc.org
Radiolabels: For use in imaging techniques. mskcc.org
These modified this compound molecules can then be used to investigate target engagement, probe protein-protein interaction networks, and explore the connectivity between different cellular pathways. mskcc.orgnih.gov The development of such probes, alongside inactive control analogues, is crucial for rigorously testing biological hypotheses and for providing a deeper understanding of the molecular mechanisms underlying the activity of this compound derivatives. nih.gov
Preclinical and in Vitro Research Models for Mechanistic Investigation of 2 Propylpentanoate
Cell Line Models for Molecular and Cellular Studies
Neuronal Cell Lines (e.g., SH-SY5Y, Cortical Neuron Cultures, Neuroblastoma Cells)
The human neuroblastoma cell line, SH-SY5Y, is a prominent in vitro model for neurobiological studies involving 2-propylpentanoate. atcc.orgnih.gov Derived from a metastatic bone tumor, this cell line is valued for its human origin and catecholaminergic properties, making it a relevant, albeit not purely dopaminergic, model for neurological research. atcc.orgd-nb.info SH-SY5Y cells can be differentiated to exhibit a more mature, neuron-like phenotype with distinct processes, providing a platform to study neuronal development and function. nih.govnih.gov These cells express key enzymes like tyrosine hydroxylase and dopamine-β-hydroxylase, characteristic of catecholaminergic neurons. nih.govnih.gov
In the context of this compound research, SH-SY5Y cells, along with other neuroblastoma cells and primary cortical neuron cultures, are utilized to investigate the compound's effects on neuronal survival, differentiation, and apoptosis. ingentaconnect.comscholaris.ca Studies have demonstrated that this compound can influence the balance between neuronal survival and apoptosis, as well as proliferation and differentiation, by acting directly on neurons and indirectly through glial cells. researchgate.net The compound is known to increase brain levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and to modulate intracellular signaling pathways. researchgate.netmdpi.com
One of the key mechanisms of this compound's action at the molecular level is the inhibition of histone deacetylases (HDACs). researchgate.netresearchgate.net This epigenetic modification leads to changes in gene expression that can impact cell growth, differentiation, and apoptosis. ingentaconnect.com Research using these neuronal cell models helps to elucidate the biochemical and molecular pathways involved in the neuroprotective effects of this compound. ingentaconnect.comresearchgate.net
| Cell Line/Model | Key Characteristics | Application in this compound Research |
| SH-SY5Y | Human neuroblastoma origin, catecholaminergic properties, can be differentiated into neuron-like cells. atcc.orgnih.govd-nb.infonih.gov | Investigating effects on neuronal survival, differentiation, apoptosis, and mechanisms of neuroprotection. ingentaconnect.comscholaris.caresearchgate.net |
| Cortical Neuron Cultures | Primary neurons derived from brain tissue. | Studying direct effects on neuronal function and viability. scholaris.ca |
| Neuroblastoma Cells | Cancerous nerve cells. atcc.org | Modeling neuronal responses to this compound, including cell cycle and apoptosis. ingentaconnect.com |
Cancer Cell Lines (e.g., Glioma, Breast Cancer, Teratocarcinoma)
The anti-neoplastic properties of this compound are extensively studied using various cancer cell lines. ingentaconnect.com As an inhibitor of histone deacetylases (HDACs), this compound can induce growth arrest, differentiation, and apoptosis in transformed cells. researchgate.net
In glioma research, human glioma cell lines such as T98-G and SF295 are employed to evaluate the effects of this compound. nih.govmdpi.com Studies have shown that this compound exhibits cytotoxicity in these cell lines and can enhance their sensitivity to both chemotherapy and radiation. nih.gov The proposed mechanisms include cell cycle arrest and the promotion of autophagy. nih.gov Glioma cell lines are critical for screening potential anti-cancer drugs and understanding the molecular subtypes of these aggressive brain tumors. mdpi.com
The utility of this compound is also explored in breast cancer research. Collections of breast cancer cell lines, which mirror the genomic and transcriptional heterogeneity of primary tumors, serve as a valuable system to test the efficacy of targeted therapies. nih.govsigmaaldrich.com These models allow for the identification of molecular features that may predict the response to treatments. nih.gov
| Cell Line Type | Example Cell Lines | Key Research Findings with this compound |
| Glioma | T98-G, SF295 nih.gov | Mild cytotoxicity; enhances sensitivity to temozolomide (B1682018) and radiation; induces cell cycle arrest and autophagy. nih.gov |
| Breast Cancer | Various cell lines representing different subtypes. nih.govsigmaaldrich.com | Used to identify molecular predictors of response to targeted therapies. nih.gov |
| Teratocarcinoma | Not explicitly detailed in the provided context. | N/A |
Hepatocyte and Liver Cell Models for Metabolic Studies
Hepatocyte and liver cell models are crucial for understanding the metabolism of this compound. researchgate.net In the liver, this compound undergoes three primary metabolic transformations: glucuronidation, hydroxylation via cytochrome P450 (CYP450) enzymes, and mitochondrial β-oxidation. researchgate.net
Sandwich-cultured rat hepatocytes and human hepatocyte cell models like HepG2 and HepaRG are used to investigate these metabolic pathways and the potential for drug-induced liver injury. oup.comnih.gov Studies with rat hepatocytes have explored the role of oxidative metabolism in the compound's effects on cell viability and oxidative stress. oup.com Research has indicated that while this compound is associated with oxidative stress, its toxicity in these models is not solely dependent on the in situ formation of certain oxidative metabolites. oup.com
Human hepatocyte models, such as primary human hepatocytes, are also used to study the epigenetic effects of this compound, specifically its impact on DNA methylation patterns in both nuclear and mitochondrial DNA. acs.org For instance, studies have shown that this compound can induce both hypermethylation and hypomethylation in the nuclear DNA of primary human hepatocytes. acs.org
| Cell Model | Application in this compound Research | Key Findings |
| Sandwich-Cultured Rat Hepatocytes | Investigating the role of oxidative metabolism in toxicity. oup.com | Toxicity is not solely dependent on the in situ formation of certain cytochrome P450-dependent oxidative metabolites. oup.com |
| HepG2 and HepaRG Cells | Studying metabolic and phenotypic responses to chemical exposure. nih.gov | N/A |
| Primary Human Hepatocytes | Examining effects on DNA methylation patterns. acs.org | Induces both hypermethylation and hypomethylation in nuclear DNA. acs.org |
| Huh-7 Cells | Investigating the effects of FXR activation on gene expression in the context of VPA treatment. researchgate.net | N/A |
In Vitro Systems for Biochemical Pathway Analysis
In vitro systems are instrumental in dissecting the specific biochemical pathways affected by this compound. These systems allow for the detailed examination of the compound's interaction with molecular targets.
A primary mechanism of action for this compound is its inhibition of histone deacetylases (HDACs), which is studied using in vitro assays. researchgate.net This inhibition leads to the acetylation of histone tails, altering chromatin structure and regulating gene expression. researchgate.net Additionally, this compound is known to increase levels of the neurotransmitter GABA by inhibiting the enzyme succinic semi-aldehyde dehydrogenase. researchgate.net
The metabolism of this compound itself is analyzed through in vitro systems that can isolate specific metabolic pathways, such as those involving cytochrome P450 enzymes. researchgate.netoup.com These studies help to identify the metabolites formed and their potential biological activities. oup.com Furthermore, molecular docking models are employed to predict the interaction of this compound with specific enzymes, such as histone deacetylases. researchgate.net
Non-Human Animal Models for Mechanistic Investigations
Non-human animal models are indispensable for investigating the systemic effects and mechanisms of action of this compound in a living organism. nih.govnih.gov Rodent models, including mice and rats, are frequently used due to their genetic similarities to humans and the availability of well-established behavioral and physiological assays. mdpi.comoaepublish.com These models are crucial for studying neurodevelopmental effects, such as those observed in animal models of autism spectrum disorder induced by prenatal exposure to this compound. mdpi.com
Larger animal models, such as non-human primates, are also valuable for studying behavioral abnormalities and complex disease pathogenesis that may not be fully recapitulated in smaller animals. oaepublish.com Animal models in general allow for the investigation of disease mechanisms and the preclinical evaluation of therapeutic strategies. nih.govamegroups.org
Assessment of Molecular Endpoints in Specific Tissues (e.g., Brain, Liver)
In animal models, researchers can assess the molecular impact of this compound on specific tissues. In the brain, studies focus on how the compound modulates neurotransmission and provides neuroprotection. ingentaconnect.comresearchgate.net For example, research has shown that this compound increases brain levels of GABA. researchgate.net Animal models of neurodegenerative diseases are used to demonstrate the neuroprotective potential of the compound. researchgate.net
In the liver, animal models are used to study the metabolic pathways of this compound and its potential for hepatotoxicity. researchgate.netresearchgate.net Studies in mice have investigated the effect of farnesoid X receptor (FXR) activation on the gene expression and phenotype of the liver in response to this compound treatment. researchgate.net These investigations have revealed that FXR activation can induce antioxidative pathways and reduce drug-induced lipid peroxidation. researchgate.net Such studies are critical for understanding the compound's effects on hepatic steatosis and oxidative stress. researchgate.net
| Animal Model | Tissue of Interest | Molecular Endpoints Investigated |
| Rodents (Mice, Rats) | Brain | Neurotransmitter levels (e.g., GABA), neuroprotection, gene expression, cell survival/apoptosis. ingentaconnect.comresearchgate.netresearchgate.netmdpi.com |
| Rodents (Mice, Rats) | Liver | Metabolic pathways, gene expression (e.g., related to FXR activation), oxidative stress, lipid peroxidation. researchgate.netresearchgate.net |
| Non-Human Primates | Brain | Behavioral abnormalities, complex disease pathogenesis. oaepublish.com |
Study of Gene Expression Changes in Vivo
In vivo research models are critical for understanding the systemic effects of this compound (valproic acid, VPA) on gene expression. These studies, conducted in living organisms, provide a more comprehensive picture of the molecular changes that occur in response to the compound, reflecting the complex interactions within a complete biological system. Animal models and analysis of patient samples have been instrumental in elucidating the genetic and epigenetic impact of this compound.
Research in oncology has utilized in vivo models to investigate the antineoplastic properties of this compound. In one study using a severe combined immunodeficiency (SCID) mouse model with human multiple myeloma (MM) xenografts, treatment with this compound led to significant modulation of the gene expression profile in the MM cells. nih.gov Gene expression profiling revealed the downregulation of genes involved in critical cellular processes such as cell cycle progression, DNA replication, and transcription. Conversely, genes implicated in apoptosis and chemokine pathways were upregulated. nih.gov Analysis of the gene array data identified cell growth, cell cycle, cell death, and DNA replication and repair as the most significantly modulated signaling networks. nih.gov
Further in vivo evidence comes from studies on acute myeloid leukemia (AML) patients. tandfonline.com Gene expression analysis of samples from these patients showed a significant overlap with in vitro findings, confirming the clinical relevance of preclinical models. tandfonline.com One of the most consistently and significantly upregulated genes was CDKN1A. tandfonline.com Other upregulated genes play roles in differentiation and apoptosis, including FOXO1A, CD9, STAT4, and TNFRSF21. tandfonline.com In contrast, genes involved in purine (B94841) synthesis (DHFR, MTHFD1), histone acetylation (HAT1), and DNA damage and repair (RAD51, RBBP8, BRCA1) were among the most significantly downregulated. tandfonline.com Pathway analysis of the in vivo data highlighted enrichment in pathways related to cell cycle checkpoints (G2/M and G1/S), ATM signaling, and RB tumor suppressor signaling. tandfonline.com
Table 1: Summary of Gene Expression Changes in In Vivo Cancer Models Treated with this compound This table is interactive. You can sort and filter the data.
| Gene Category | Gene Name | Regulation | Biological Process | In Vivo Model | Reference |
|---|---|---|---|---|---|
| Cell Cycle & Apoptosis | CDKN1A | Upregulated | Cell Cycle Arrest, Apoptosis | AML Patients | tandfonline.com |
| Apoptosis | TNFRSF21 | Upregulated | Apoptosis | AML Patients | tandfonline.com |
| Differentiation/Apoptosis | FOXO1A | Upregulated | Differentiation, Apoptosis | AML Patients | tandfonline.com |
| Differentiation/Apoptosis | CD9 | Upregulated | Differentiation, Apoptosis | AML Patients | tandfonline.com |
| Signal Transduction | STAT4 | Upregulated | Signal Transduction | AML Patients | tandfonline.com |
| General | Apoptosis-implicated genes | Upregulated | Apoptosis | Mouse Myeloma Xenograft | nih.gov |
| General | Chemokine pathway genes | Upregulated | Chemokine Signaling | Mouse Myeloma Xenograft | nih.gov |
| Cell Cycle | Cell cycle progression genes | Downregulated | Cell Cycle | Mouse Myeloma Xenograft | nih.gov |
| DNA Replication | DNA replication genes | Downregulated | DNA Replication | Mouse Myeloma Xenograft | nih.gov |
| Transcription | Transcription-related genes | Downregulated | Transcription | Mouse Myeloma Xenograft | nih.gov |
| DNA Repair | RAD51 | Downregulated | DNA Repair | AML Patients | tandfonline.com |
| DNA Repair | RBBP8 | Downregulated | DNA Repair | AML Patients | tandfonline.com |
| DNA Repair | BRCA1 | Downregulated | DNA Repair | AML Patients | tandfonline.com |
| Purine Synthesis | DHFR | Downregulated | Metabolism | AML Patients | tandfonline.com |
| Purine Synthesis | MTHFD1 | Downregulated | Metabolism | AML Patients | tandfonline.com |
| Histone Acetylation | HAT1 | Downregulated | Epigenetics | AML Patients | tandfonline.com |
Studies using mouse models have also explored the effects of this compound on gene expression in the brain, relevant to its use as a mood stabilizer. oup.com In a study where mice were treated with the compound, microarray analysis of brain tissue identified 11 genes that were differentially expressed by more than two-fold. oup.com Of these, eight were downregulated and three were upregulated. oup.com Quantitative PCR analysis confirmed statistically significant altered expression for four of these genes: ZIC1 (Zinc finger protein of the cerebellum 1) and PAR-4 (prostate apoptosis response-4) were downregulated, while SFMBT2 (SCM-like with four mbt domains 2) and SMC4L1 (structural maintenance of chromosomes 4-like 1) were upregulated. oup.com
In an animal model of autism where rats were exposed to this compound prenatally, a large-scale alteration in gene expression was observed in the hippocampus. nih.gov Microarray data revealed 721 differentially expressed genes, with the majority being downregulated. nih.gov A weighted gene co-expression network analysis (WGCNA) identified several co-expression modules associated with functions like G-protein signaling, immunity, and neuroactive ligand–receptor interactions. nih.gov Notably, the hub genes Taar7b and Taar7h within the neuroactive ligand-receptor interaction pathway were found to be downregulated. nih.gov
Table 2: Gene Expression Changes in In Vivo Neurological and Developmental Models This table is interactive. You can sort and filter the data.
| Gene Name | Full Name | Regulation | Biological Process/Pathway | In Vivo Model | Reference |
|---|---|---|---|---|---|
| ZIC1 | Zinc finger protein of the cerebellum 1 | Downregulated | Brain Development | Mouse Brain | oup.com |
| PAR-4 | Prostate apoptosis response-4 | Downregulated | Apoptosis | Mouse Brain | oup.com |
| CAR8 | Carbonic anhydrase 8 | Downregulated | Unknown in this context | Mouse Brain | oup.com |
| Taar7b | Trace amine-associated receptor 7b | Downregulated | Neuroactive Ligand-Receptor Interaction | Rat Hippocampus (Autism Model) | nih.gov |
| Taar7h | Trace amine-associated receptor 7h | Downregulated | Neuroactive Ligand-Receptor Interaction | Rat Hippocampus (Autism Model) | nih.gov |
| SFMBT2 | SCM-like with four mbt domains 2 | Upregulated | Brain Development | Mouse Brain | oup.com |
| SMC4L1 | Structural maintenance of chromosomes 4-like 1 | Upregulated | Mitosis, Chromosome Structure | Mouse Brain | oup.com |
These in vivo studies collectively demonstrate that this compound induces widespread changes in gene expression across different tissues and biological contexts. The compound's ability to modulate genes involved in cell cycle control, apoptosis, DNA repair, and neurodevelopmental pathways provides a molecular basis for its observed therapeutic effects and highlights the value of whole-organism models in mechanistic investigations.
Future Research Directions and Unexplored Avenues for 2 Propylpentanoate Research
Development of Novel Synthetic Strategies with Enhanced Efficiency or Selectivity
The synthesis of 2-propylpentanoate and its derivatives is a cornerstone of its pharmaceutical development. Future research in this area is focused on creating more efficient, cost-effective, and environmentally friendly synthetic methods. e3s-conferences.org
Key areas of development include:
A study focusing on the synthesis of sodium valproate, a salt of this compound, highlights a meticulous process designed to maximize purity and yield, achieving a notable 45.1% yield, demonstrating the potential for efficient industrial production. e3s-conferences.org
Identification of Undiscovered Molecular Targets and Interaction Partners
While the primary mechanism of action of this compound is thought to involve the potentiation of the neurotransmitter GABA, its diverse effects suggest the existence of additional molecular targets. ispub.comchemicalbook.com Identifying these undiscovered targets is a critical area for future research.
Potential areas of investigation include:
Integration of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Biological Profiling
Omics technologies, such as proteomics and metabolomics, offer powerful tools for obtaining a comprehensive understanding of the biological effects of this compound.
Proteomics: Proteomic studies have revealed that this compound induces significant changes in the human proteome. researchgate.net One study identified 140 unique differentially expressed proteins in response to the compound, affecting pathways related to cell death, proliferation, and metabolism. researchgate.net In another study on acute myeloid leukemia (AML) cells, proteomic and phosphoproteomic profiling helped to identify early responders to treatment with this compound and all-trans retinoic acid. nih.govmdpi.com These studies demonstrate the potential of proteomics to elucidate the compound's mechanisms of action and identify biomarkers of response.
Metabolomics: Metabolomic analysis can provide a detailed picture of the metabolic pathways affected by this compound. It is known to be a substrate for glucuronidation, a major metabolic pathway. hmdb.ca Furthermore, studies have shown that it can alter lipid and amino acid metabolism. mdpi.com Investigating its impact on the broader metabolome can provide insights into its therapeutic effects and toxicity.
Transcriptomics: High-throughput transcriptomics has been used to study the effects of this compound and its analogues on gene expression in human liver cells. altex.orgnih.gov These studies have helped to define the biological similarity between different compounds and have provided mechanistic support for read-across in risk assessment. altex.orgcefic-lri.org
The integration of these omics technologies will be crucial for building a complete picture of the biological effects of this compound, from the molecular to the systems level.
Advanced Computational Approaches for Predictive Modeling and Mechanistic Elucidation
Computational modeling is becoming an increasingly important tool in pharmacology and toxicology. For this compound, these approaches can be used to predict its activity, understand its mechanisms of action, and guide the design of new analogs.
These computational approaches, when combined with experimental data, can provide a powerful framework for understanding and predicting the effects of this compound.
Exploration of this compound as a Scaffold for Rational Design of Chemical Probes
The chemical structure of this compound can serve as a starting point, or scaffold, for the rational design of new molecules with more specific or potent activities. These "chemical probes" can be used to investigate biological processes with greater precision.
By systematically modifying the structure of this compound, researchers can develop new tools to probe its biological functions and potentially create new therapeutic agents with improved properties.
Investigation of Long-Term Epigenetic Modifications and Their Reversibility in Research Models
This compound is a known inhibitor of histone deacetylases (HDACs) and can induce epigenetic modifications, including changes in histone acetylation and DNA methylation. researchgate.netnih.govoup.comfrontiersin.org These changes can have long-lasting effects on gene expression.
Understanding the long-term consequences of these epigenetic modifications and their potential for reversal is crucial, particularly given the use of HDAC inhibitors in various therapeutic contexts. oup.commdpi.com
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 2-propylpentanoate derivatives, and how are they validated?
- Answer : Synthesis typically involves esterification or salt formation. For example, 2-aminoethyl this compound is synthesized via coupling reactions followed by purification using flash chromatography (e.g., 9:1:0.1 DCM/MeOH/NH₃). Validation includes nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, with chemical shifts aligning with expected peaks (e.g., δ 0.85 ppm for terminal methyl groups) . Yield optimization requires iterative adjustments to reaction stoichiometry and solvent systems .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used. For serum analysis, HPLC with UV detection offers specificity for valproic acid (this compound) quantification, while GC-MS provides higher sensitivity for trace metabolites. Method validation requires calibration curves (linearity R² > 0.99), spike-recovery tests (85–115%), and inter-day precision assessments (CV < 10%) .
Q. How does the molecular structure of this compound influence its mechanism of action in neurological disorders?
- Answer : The branched alkyl chain enhances lipophilicity, facilitating blood-brain barrier penetration. The carboxylate group enables histone deacetylase (HDAC) inhibition (IC₅₀ = 0.4 μM for HDAC1), altering gene expression. Additionally, GABAergic modulation occurs via increased synaptic GABA levels, validated through electrophysiological assays and knockout mouse models .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives across studies?
- Answer : Discrepancies in NMR or mass spectrometry data often arise from solvent effects, tautomerism, or impurities. To address this:
- Compare data with computational predictions (e.g., ACD/Labs Percepta for ¹³C NMR shifts).
- Replicate synthesis under controlled conditions (inert atmosphere, anhydrous solvents).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., observed m/z 265.0835 vs. calculated for C₁₃H₁₄O₄Na) .
Q. What strategies optimize catalytic systems for this compound esterification reactions?
- Answer : Catalyst selection (e.g., FeCl₃ with DMAP or TBAB) impacts regioselectivity and yield. Systematic screening via design of experiments (DoE) identifies optimal conditions:
- Vary catalyst loading (5–20 mol%), temperature (25–80°C), and solvent polarity.
- Monitor reaction progress via TLC or inline IR spectroscopy.
- Achieve >75% yield and regioisomer ratios (e.g., 4.64:1) through iterative optimization .
Q. How can in silico models predict the multitarget pharmacological effects of this compound derivatives?
- Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to HDACs, GABA receptors, and Wnt pathway proteins. Pharmacophore modeling identifies critical interactions (e.g., hydrophobic pockets for alkyl chains). Validate predictions with in vitro assays (e.g., HDAC inhibition kits, GABA uptake assays) .
Q. What experimental designs address the limitations of this compound in neuroinflammatory disease models?
- Answer : Use PICOT frameworks to define:
- P opulation: Rodent models with induced neuroinflammation.
- I ntervention: Dose-response studies (50–200 mg/kg this compound derivatives).
- C omparator: Standard anti-inflammatory agents (e.g., dexamethasone).
- O utcome: Cytokine profiling (IL-6, TNF-α) and histopathological scoring.
- T imeframe: Acute (7-day) vs. chronic (28-day) administration .
Data Analysis & Interpretation
Q. How should researchers statistically reconcile divergent pharmacokinetic data for this compound across species?
- Answer : Apply mixed-effects modeling to account for interspecies variability in metabolic rates. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare AUC₀–₂₄ and half-life values. Report significance thresholds (p < 0.05) and effect sizes (Cohen’s d) to contextualize differences .
Q. What methodologies validate the purity of this compound batches in preclinical studies?
- Answer : Combine orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
